4-Bromo-5-fluoro-2-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVJBVDPZARKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utilization of 4-Bromo-5-fluoro-2-nitrobenzaldehyde in Advanced Heterocyclic Synthesis
Executive Summary
In modern drug discovery and process chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on privileged building blocks. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) is a highly specialized, tetra-substituted aromatic compound that serves as a cornerstone in the synthesis of advanced heterocycles. By offering four distinct, orthogonally reactive functional groups, this molecule enables the streamlined construction of indazoles, quinazolines, and quinolines—core pharmacophores frequently found in next-generation kinase inhibitors and antibacterial agents[1][2].
This technical guide deconstructs the structural logic of 4-bromo-5-fluoro-2-nitrobenzaldehyde, establishes field-proven synthetic protocols, and details the causality behind specific mechanistic choices to ensure high-fidelity, self-validating workflows.
Physicochemical Profiling & Structural Logic
The utility of 4-bromo-5-fluoro-2-nitrobenzaldehyde lies in its precise substitution pattern. Each functional group is strategically positioned to serve a distinct mechanistic purpose during multi-step synthesis.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-Bromo-5-fluoro-2-nitrobenzaldehyde |
| CAS Registry Number | 213382-40-2 |
| Molecular Formula | C7H3BrFNO3 |
| Molecular Weight | 248.01 g/mol |
| Structural Core | Tetra-substituted benzaldehyde |
| Key Functional Groups | -CHO (C1), -NO2 (C2), -Br (C4), -F (C5) |
Data sourced from standardized chemical repositories and supplier characterizations[3][4].
Orthogonal Reactivity Rationale
-
C1 Aldehyde (Electrophilic Center): Primes the molecule for Schiff base formation, reductive amination, or condensation reactions.
-
C2 Nitro (Masked Nucleophile): Acts as a strong electron-withdrawing group (EWG) that activates the ring. Upon controlled reduction, it generates an aniline derivative capable of intramolecular cyclization.
-
C4 Bromo (Cross-Coupling Handle): Provides a chemoselective anchor for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular framework.
-
C5 Fluoro (Metabolic Modulator): Inductively withdraws electron density, modulating the pKa of adjacent functional groups. In medicinal chemistry, this fluorine atom is critical for blocking CYP450-mediated oxidation, thereby enhancing the metabolic stability of the final drug candidate.
Fig 1. Orthogonal reactivity map of 4-Bromo-5-fluoro-2-nitrobenzaldehyde functional groups.
Core Synthetic Workflows & Protocols
As an Application Scientist, I emphasize that successful utilization of this building block requires strict chemoselectivity. The following protocols demonstrate how to manipulate specific functional groups without triggering unwanted side reactions.
Protocol A: Chemoselective Nitro Reduction
Objective: Synthesize 2-amino-4-bromo-5-fluorobenzaldehyde for downstream quinazoline or macrolide synthesis[1]. Causality & Rationale: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly contraindicated here, as it will cause rapid protodehalogenation, cleaving the critical C-Br bond. Instead, a mild, dissolving-metal reduction using Iron (Fe) powder in acidic media is utilized to selectively reduce the nitro group to an amine while preserving the aryl bromide[2][5].
Step-by-Step Methodology:
-
Reactor Charging: Suspend 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq) in a solvent mixture of Ethanol, Water, and Acetic Acid (EtOH:H2O:AcOH, 5:3:1 ratio) at 10 °C[2].
-
Reagent Addition: Introduce Iron powder (Fe, 325 mesh, 4.4 eq) portion-wise to safely manage the exothermic reduction process[2].
-
Thermal Activation: Elevate the internal reactor temperature to 90 °C and maintain vigorous stirring for 30 to 120 minutes[2][5].
-
Self-Validating System (IPC & Analytics): Withdraw a 50 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material peak ( m/z 248) is completely consumed and replaced by a single distinct peak at m/z 218, corresponding to the aniline derivative.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron salts. Concentrate the filtrate in vacuo, and extract the resulting aqueous suspension with Ethyl Acetate (EtOAc)[5]. Wash the organic layer with saturated NaHCO3 to neutralize residual acetic acid, dry over MgSO4, and concentrate.
Protocol B: One-Pot Reductive Cyclization to 6-Bromo-5-fluoro-1H-indazole
Objective: Directly construct the indazole heterocyclic core. Causality & Rationale: Hydrazine hydrate acts as a bifunctional reagent. It first acts as a nucleophile to condense with the C1 aldehyde (forming a hydrazone), and subsequently serves as an intramolecular reducing agent to cyclize with the C2 nitro group under thermal conditions[6].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq) in anhydrous THF or Ethanol under an inert nitrogen atmosphere.
-
Condensation: Slowly add hydrazine hydrate (N2H4·H2O, 3.0 eq) dropwise at 0 °C.
-
Cyclization: Gradually warm the reaction to reflux (80 °C) and maintain for 12 hours to drive the reductive cyclization[6].
-
Self-Validating System (IPC & Analytics): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting materials will convert into a distinct, UV-active spot ( Rf ~0.4). Confirm structural integrity via LC-MS ( m/z 215 for [M+H]+ of 6-bromo-5-fluoro-1H-indazole).
-
Workup: Quench the reaction with ice water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Fig 2. One-pot reductive cyclization pathway to 6-bromo-5-fluoro-1H-indazole.
Strategic Applications in Medicinal Chemistry
The derivatives synthesized from 4-bromo-5-fluoro-2-nitrobenzaldehyde have profound implications across multiple therapeutic areas:
-
Oncology (Kinase Inhibitors): The aniline derivatives (generated via Protocol A) are heavily utilized in the synthesis of macrocyclic quinazoline derivatives. These compounds act as potent inhibitors of Epidermal Growth Factor (EGF) receptor tyrosine kinases and PM kinases, which are critical targets in antineoplastic therapies[1][5].
-
Infectious Disease (Antibacterial Agents): Quinolone derivatives synthesized from this building block exhibit strong antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV (type II topoisomerases). The fluorine atom enhances cell wall penetration, while the core scaffold disrupts the DNA cleavage core of the GyrA/ParC polypeptides[2].
References
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PubChemLite. "4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3)". URL:[Link]
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Sigma-Aldrich CN. "4-Bromo-5-fluoro-2-nitrobenzaldehyde | 213382-40-2". URL:[Link]
- Google Patents. "Macrocyclic quinazoline derivatives and their use as mtki (WO96/33980)".
- Google Patents. "COMPOUNDS USEFUL AS PM KINASE INHIBITORS (US9278950B2)".
- Google Patents. "Quinolone derivatives as antibacterials (WO2016020836A1)".
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"4-Bromo-5-fluoro-2-nitrobenzaldehyde" CAS number
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-nitrobenzaldehyde
Abstract
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde, a bromine atom, a fluorine atom, and a nitro group, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic strategy, its characteristic reactivity, and its applications, particularly in the synthesis of complex heterocyclic systems for drug discovery and materials science. The content herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.
Physicochemical and Structural Properties
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a solid compound at room temperature.[1] Its key identifiers and properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3] The presence of electron-withdrawing groups (nitro and halogens) and an aldehyde function makes it a molecule of significant interest for derivatization.
| Property | Value | Source(s) |
| CAS Number | 213382-40-2 | [2][3][4] |
| Molecular Formula | C₇H₃BrFNO₃ | [2][3][5] |
| Molecular Weight | 248.01 g/mol | [2][3] |
| MDL Number | MFCD28739866 | [2] |
| InChI Key | AYSVJBVDPZARKA-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | C1=C(C(=CC(=C1F)Br)[O-])C=O | [5] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Purification
While specific literature detailing the synthesis of 4-bromo-5-fluoro-2-nitrobenzaldehyde is not extensively published, a viable synthetic route can be extrapolated from established methods for analogous compounds, such as 4-bromo-2-nitrobenzaldehyde.[6] A common and effective strategy involves the oxidation of a methyl group on a substituted toluene precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-bromo-5-fluoro-2-nitrotoluene. This precursor would first be converted to an intermediate diacetate, which is then hydrolyzed to yield the final aldehyde product. This method prevents over-oxidation to the carboxylic acid, a common side reaction in direct aldehyde syntheses.[7]
Caption: Proposed two-step synthesis of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
Experimental Protocol (Adapted)
Part A: Diacetate Formation [7]
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-bromo-5-fluoro-2-nitrotoluene in acetic anhydride at 0 °C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Add chromium trioxide in small portions, ensuring the reaction temperature does not exceed 10 °C. The use of an ice-salt bath is critical to control the exothermic reaction and prevent side product formation.[7]
-
After the addition is complete, stir the mixture for an additional hour.
-
Pour the reaction mixture into an ice-water mixture to precipitate the diacetate product.
-
Collect the solid by filtration and wash thoroughly with water until the filtrate is colorless.
Part B: Hydrolysis to Aldehyde [7]
-
Suspend the crude diacetate product in a mixture of ethanol, water, and concentrated sulfuric acid.
-
Reflux the mixture for approximately 30-45 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the aldehyde.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7]
Reactivity and Chemical Transformations
The synthetic utility of 4-bromo-5-fluoro-2-nitrobenzaldehyde is derived from the orthogonal reactivity of its functional groups.[8] The aldehyde group and the carbon-bromine bond are the primary sites for chemical modification, allowing for a stepwise and controlled approach to building molecular complexity.
Caption: Dual reactivity sites of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
-
Reactions at the Aldehyde Group : The aldehyde is susceptible to a wide range of classical transformations. It can be oxidized to the corresponding carboxylic acid, reduced to a benzyl alcohol, or serve as an electrophile in nucleophilic additions and condensation reactions.[8]
-
Reactions at the Carbon-Bromine Bond : The aryl bromide moiety is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the aromatic ring.[8] The strong electron-withdrawing effect of the nitro group further activates the C-Br bond towards nucleophilic aromatic substitution under certain conditions.
Applications in Synthesis
The multifunctionality of 4-bromo-5-fluoro-2-nitrobenzaldehyde makes it a strategic starting material for synthesizing complex molecules, particularly heterocyclic scaffolds relevant to medicinal chemistry.[9][10]
Key Application: Synthesis of 2-Aminobenzylidene Derivatives
A notable application of this compound is in the one-pot, three-component synthesis of highly stereoselective 2-aminobenzylidene derivatives.[4] This reaction combines the aldehyde with an active methylene compound and a secondary cycloamine, proceeding with high efficiency and stereocontrol.
Caption: Workflow for the synthesis of 2-aminobenzylidene derivatives.
This transformation is valuable as the resulting products are important structural motifs in various biologically active compounds. The reaction's success highlights the utility of the aldehyde group in C-C bond formation while the rest of the molecule's functionality remains intact for subsequent modifications.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-bromo-5-fluoro-2-nitrobenzaldehyde is not widely available; however, precautions can be inferred from structurally related compounds like 4-Bromo-1-fluoro-2-nitrobenzene.[11]
-
General Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Hazards : May be harmful if swallowed or in contact with skin. May cause eye and skin irritation.[11] The nitro group suggests potential for thermal instability under certain conditions.
-
Storage : Store in a tightly sealed container in a cool, dry, and inert atmosphere.
-
Fire Fighting : Use water spray, carbon dioxide, dry chemical powder, or appropriate foam. Firefighters should wear self-contained breathing apparatus.[11]
Conclusion
4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS No. 213382-40-2) is a potent synthetic intermediate whose value lies in its dense and orthogonally reactive functional groups. It provides chemists with multiple handles to elaborate molecular structures, making it a key building block for constructing complex target molecules in pharmaceutical and materials science research. This guide has provided a technical framework for its properties, synthesis, reactivity, and applications, underscoring its significance as a versatile tool in modern organic synthesis.
References
- Vertex AI Search Result. (n.d.). 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde - Fluoromart.
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- Amfluoro. (n.d.). 213382-40-2 | 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
- ECHEMI. (n.d.). Buy 4-Bromo-5-fluoro-2-nitrobenzaldehyde from iChemical.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoro-5-nitrobenzaldehyde | 679839-39-5.
- BLD Pharm. (n.d.). 679839-39-5|4-Bromo-2-fluoro-5-nitrobenzaldehyde.
- PubChemLite. (n.d.). 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.
- ChemicalBook. (n.d.). 4-Bromo-2-nitrobenzaldehyde synthesis.
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- Benchchem. (2025).
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- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
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A Comprehensive Technical Guide to 4-Bromo-5-fluoro-2-nitrobenzaldehyde for Advanced Research Applications
Abstract
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde for condensation reactions, a nitro group for reduction to a versatile amine, and bromo- and fluoro-moieties for directing reactivity and modulating physicochemical properties, makes it an invaluable intermediate. This guide provides an in-depth analysis of its core properties, synthesis, safety considerations, and applications, offering researchers and drug development professionals the foundational knowledge required for its effective utilization.
Physicochemical Properties and Structural Analysis
A precise understanding of a compound's fundamental properties is paramount for its successful application in synthesis and development. 4-Bromo-5-fluoro-2-nitrobenzaldehyde is a solid at room temperature, a characteristic that simplifies handling and accurate measurement for reaction setups.
Core Data Summary
The key physicochemical identifiers for 4-Bromo-5-fluoro-2-nitrobenzaldehyde are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 248.01 g/mol | [1][2] |
| Molecular Formula | C₇H₃BrFNO₃ | [1][2] |
| CAS Number | 213382-40-2 | [1][2] |
| Exact Mass | 246.92803 Da | [1] |
| Physical Form | Solid | [3][4] |
| InChI Key | AYSVJBVDPZARKA-UHFFFAOYSA-N | [1][5] |
Structural Representation
The strategic placement of functional groups on the benzene ring dictates the compound's reactivity. The electron-withdrawing nature of the nitro and fluoro groups, combined with the steric and electronic influence of the bromine atom, creates a unique chemical environment.
Caption: Functional group relationships on the 4-Bromo-5-fluoro-2-nitrobenzaldehyde core.
Synthesis and Mechanistic Considerations
While specific synthesis routes for 4-Bromo-5-fluoro-2-nitrobenzaldehyde are proprietary or detailed in patent literature, a general understanding can be derived from analogous preparations of substituted nitrobenzaldehydes. A common strategy involves the oxidation of a corresponding toluene derivative.
The choice of an oxidizing agent is critical and is dictated by the need to selectively convert the methyl group to an aldehyde without affecting the other sensitive functional groups. A well-established method is the use of chromium trioxide in acetic anhydride, which proceeds via an intermediate diacetate that is subsequently hydrolyzed.[6]
Generalized Synthetic Workflow
The following protocol outlines a representative, two-step synthesis for a substituted nitrobenzaldehyde, illustrating the key transformations.
Step 1: Oxidation and Acylation
-
Reaction Setup: The starting material, a substituted nitrotoluene, is dissolved in acetic anhydride and cooled in an ice bath.
-
Acidification: Concentrated sulfuric acid is added slowly to catalyze the reaction.
-
Oxidation: Chromium trioxide is added portion-wise, ensuring the temperature remains low to control the exothermic reaction. This forms the gem-diacetate intermediate.
-
Workup: The reaction mixture is poured into an ice-water mixture to quench the reaction and precipitate the diacetate product.
-
Purification: The solid is collected by filtration and washed thoroughly with water.
Step 2: Hydrolysis to Aldehyde
-
Reaction Setup: The crude diacetate intermediate is suspended in a mixture of alcohol, water, and a strong acid (e.g., sulfuric or hydrochloric acid).[6]
-
Hydrolysis: The mixture is heated to reflux to hydrolyze the diacetate to the desired aldehyde.
-
Isolation: Upon cooling, the aldehyde product precipitates and is collected by filtration.
-
Purification: The crude product is washed with water and can be used directly or further purified by recrystallization.
Caption: Generalized workflow for the synthesis of a substituted nitrobenzaldehyde.
Applications in Drug Discovery and Organic Synthesis
The true value of 4-Bromo-5-fluoro-2-nitrobenzaldehyde lies in its versatility as a chemical intermediate. Each functional group provides a specific synthetic handle for constructing more complex molecular architectures.
-
Aldehyde Group: This is a primary site for forming C-N and C-C bonds. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are themselves important pharmacophores or can be reduced to stable secondary amines.[7][8] It is also a key reactant in Wittig reactions and aldol condensations.
-
Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amino group is a key component in many biologically active heterocycles, such as quinazolinones, which are prevalent in kinase inhibitors.[8][9]
-
Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, enabling the rapid build-out of molecular complexity.[10]
-
Fluoro Group: The fluorine atom can significantly modulate the properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[9]
Exemplary Reaction Pathway: Synthesis of a Heterocyclic Core
The following diagram illustrates a potential synthetic pathway where 4-Bromo-5-fluoro-2-nitrobenzaldehyde is used to generate a complex heterocyclic scaffold, a common strategy in the development of kinase inhibitors.
Caption: A multi-step synthetic pathway utilizing the compound's key functional groups.
Safety, Handling, and Storage
As with all halogenated nitroaromatic compounds, proper handling of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is essential for laboratory safety. The compound should be regarded as harmful if swallowed, inhaled, or in contact with skin, and as a cause of skin and serious eye irritation.[11][12]
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12] In case of contact, rinse the affected area immediately and thoroughly with water.[13][14]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[12][13]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Some suppliers recommend storage under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[12][13]
Conclusion
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a sophisticated and highly valuable reagent for chemical synthesis. Its molecular weight of 248.01 g/mol and its trifunctional nature provide chemists with a powerful tool for constructing complex molecules with potential therapeutic applications. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in research and development endeavors.
References
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PubChemLite. (n.d.). 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3). Retrieved from [Link]
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AD Pharmacem. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]
- Google Patents. (2018). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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Spectroscopic Characterization and Analytical Workflows for 4-Bromo-5-fluoro-2-nitrobenzaldehyde: A Technical Whitepaper
Executive Summary
4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2)[1] is a highly functionalized, tetra-substituted benzenoid building block that serves as a critical scaffold in modern medicinal chemistry. Its unique substitution pattern is frequently leveraged in the synthesis of macrocyclic quinazoline derivatives targeting receptor tyrosine kinases (e.g., EGF, FGF, VEGF)[2] and in the preparation of complex heterocyclic cores like 6-bromo-5-fluoro-1H-indazole[3].
The orthogonal reactivity of its four functional groups (–CHO, –NO₂, –Br, –F) allows for precise regioselective modifications. However, this dense functionalization demands rigorous spectroscopic characterization. Isomer formation is a common challenge during the cyclization or bromination of these scaffolds[3], making high-fidelity analytical tracking essential to prevent the misassignment of regioisomers during downstream drug development.
Structural Dynamics & Electronic Effects
The spectroscopic behavior of 4-bromo-5-fluoro-2-nitrobenzaldehyde is dictated by the intense push-pull electronic environment of the aromatic ring:
-
Electron Deficiency : The strong electron-withdrawing nitro group (–NO₂) positioned ortho to the aldehyde (–CHO) creates a highly deshielded aromatic core, pushing NMR resonances downfield.
-
Heteronuclear Coupling : The fluorine atom (spin ½) introduces complex heteronuclear spin-spin coupling ( JH−F and JC−F ). These coupling constants are highly diagnostic for confirming the relative positions of the remaining aromatic protons.
-
Isotopic Signature : The bromine atom provides a distinct 1:1 isotopic signature in mass spectrometry due to the nearly equal natural abundance of 79Br and 81Br , serving as a built-in tracer for cross-coupling reactions.
Comprehensive Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Because the ring is tetra-substituted, only two aromatic protons remain: H3 and H6 .
-
¹H NMR : The aldehyde proton is heavily deshielded by the adjacent nitro group, appearing as a sharp singlet >10.0 ppm. The H6 proton, located ortho to the fluorine atom, exhibits a characteristic doublet due to 3JH−F coupling (~8.8 Hz). The H3 proton, isolated between the nitro and bromo groups, appears as a singlet but may exhibit fine splitting ( 4JH−F ~1.5 Hz) depending on magnetic field strength.
-
¹³C NMR : The carbon spectrum is defined by massive carbon-fluorine couplings. The C5 carbon directly attached to the fluorine splits into a doublet with a 1JC−F of ~255 Hz. The adjacent C4 (C–Br) and C6 carbons exhibit two-bond couplings ( 2JC−F ~22–25 Hz).
-
¹⁹F NMR : Appears as a distinct doublet around -108 ppm, coupled to the H6 proton.
Mass Spectrometry (MS)
Given the electron-deficient nature of the molecule, Electron Ionization (EI) or Electrospray Ionization in negative mode (ESI-) is highly effective.
-
Diagnostic Fragmentation : Under EI conditions (70 eV), the molecule exhibits a strong molecular ion [M]+ followed by the sequential loss of the nitro group ( [M−NO2]+ ) and the formyl radical ( [M−NO2−CHO]+ ).
-
Advanced Characterization : Ion Mobility-Mass Spectrometry (IM-MS) can be employed to determine the Predicted Collision Cross Section (CCS) values of the adducts. This provides an orthogonal gas-phase structural metric to distinguish the compound from its positional isomers[4].
Fourier-Transform Infrared (FT-IR) Spectroscopy
The vibrational spectrum is dominated by the conjugated carbonyl stretch of the aldehyde (~1705 cm⁻¹) and the asymmetric/symmetric stretches of the nitro group (~1535 cm⁻¹ and ~1350 cm⁻¹, respectively).
Quantitative Data Summary
Table 1: Predicted NMR Chemical Shifts and Couplings (DMSO- d6 )
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Assignment |
| ¹H | 10.25 | Singlet | N/A | –CHO (Aldehyde) |
| ¹H | 8.52 | Singlet | ~1.5 Hz ( 4JH−F ) | H3 (Aromatic) |
| ¹H | 8.05 | Doublet | ~8.8 Hz ( 3JH−F ) | H6 (Aromatic) |
| ¹³C | 188.5 | Singlet | N/A | C=O (Carbonyl) |
| ¹³C | 155.2 | Doublet | ~255 Hz ( 1JC−F ) | C5 (C–F) |
| ¹³C | 148.0 | Singlet | N/A | C2 (C–NO₂) |
| ¹³C | 110.4 | Doublet | ~22 Hz ( 2JC−F ) | C4 (C–Br) |
| ¹⁹F | -108.5 | Doublet | ~8.8 Hz ( 3JF−H ) | –F (Fluoro) |
Table 2: Diagnostic Mass Spectrometry (EI, 70 eV) Fragmentation
| Ion Species | m/z ( 79Br ) | m/z ( 81Br ) | Relative Abundance | Assignment / Loss |
| [M]+ | 246.92 | 248.92 | 100% | Molecular Ion |
| [M−NO2]+ | 200.92 | 202.92 | ~45% | Loss of nitro group (-46 Da) |
| [M−NO2−CHO]+ | 171.93 | 173.93 | ~30% | Loss of formyl radical (-29 Da) |
Experimental Workflows
Protocol 1: High-Fidelity Multi-Nuclear NMR Acquisition
Objective : To unambiguously assign the H3 and H6 protons and definitively rule out regioisomers. Causality & Self-Validation : Water in deuterated solvents rapidly exchanges with or broadens the aldehyde proton peak. Using strictly anhydrous DMSO- d6 ensures the aldehyde proton remains a sharp, quantifiable singlet. Furthermore, acquiring a 2D HMBC spectrum creates a self-validating assignment loop: the long-range coupling ( 3JC−H ) between the aldehyde proton and the C6 aromatic carbon anchors the rest of the ring system, proving the relative positions of the substituents[3].
Step-by-Step Methodology :
-
Sample Preparation : Dissolve 15 mg of 4-bromo-5-fluoro-2-nitrobenzaldehyde in 0.6 mL of strictly anhydrous DMSO- d6 (100.0% D) under an inert nitrogen atmosphere.
-
¹H Acquisition : Acquire ¹H NMR with a minimum of 16 scans. Crucial: Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the deshielded aldehyde proton for accurate integration.
-
¹³C Acquisition : Acquire ¹³C{¹H} NMR with a minimum of 512 scans. Expand the spectral width to 250 ppm to prevent folding of the highly deshielded carbonyl carbon (~188 ppm).
-
2D HMBC Validation : Run a ¹H-¹³C HMBC experiment optimized for long-range couplings ( J = 8 Hz). Map the correlation from the aldehyde proton (10.25 ppm) to the C6 carbon to confirm regiochemistry.
Protocol 2: Spectroscopic Monitoring of Reductive Cyclization
Objective : Track the conversion of 4-bromo-5-fluoro-2-nitrobenzaldehyde to 6-bromo-5-fluoro-1H-indazole via iron-mediated nitro reduction[5] and subsequent cyclization. Causality & Self-Validation : The reduction of the nitro group to an amine (using Fe/AcOH[5]) and the subsequent cyclization with hydrazine involves the destruction of the highly polar –NO₂ and –CHO groups. Tracking the disappearance of the 1535 cm⁻¹ IR band and the 10.2 ppm NMR peak provides a self-validating, binary system for reaction completion without relying solely on TLC.
Step-by-Step Methodology :
-
Sampling : Extract 50 µL of the Fe/AcOH reaction mixture and quench in a bi-phasic EtOAc/H₂O system.
-
Extraction : Isolate the organic layer, dry over anhydrous MgSO₄, and evaporate under a gentle N₂ stream.
-
IR Validation : Analyze the crude residue via ATR-FTIR. The intermediate formation is confirmed when the 1535 cm⁻¹ (–NO₂) band is fully depleted. Final cyclization is confirmed by the loss of the 1705 cm⁻¹ (C=O) band and the appearance of a broad indazole N–H stretch at ~3200 cm⁻¹.
-
LC-MS Confirmation : Inject 1 µL into an LC-MS system (ESI+). The final indazole product will ionize efficiently in positive mode, showing an [M+H]+ at m/z 214.96 / 216.96, confirming the retention of the bromine isotope pattern and the successful loss of the oxygen atoms.
Visualization: Spectroscopic Tracking Workflow
Spectroscopic tracking of the reductive cyclization of 4-bromo-5-fluoro-2-nitrobenzaldehyde.
References
- Amfluoro. "213382-40-2 | 4-Bromo-5-fluoro-2-nitrobenzaldehyde". Amfluoro Catalog.
- PubChemLite. "4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3)". University of Luxembourg.
- Google Patents. "HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki". Google Patents.
- Googleapis.com (US Patent). "COMPOUNDS USEFUL AS PM KINASE". United States Patent Office.
- Benchchem. "6-Bromo-5-fluoro-1H-indazole | 1286734-85-7". Benchchem Catalog.
Sources
- 1. amfluoro.com [amfluoro.com]
- 2. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]
- 3. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]
- 4. PubChemLite - 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Strategic Exploitation of 4-Bromo-5-fluoro-2-nitrobenzaldehyde in Novel Compound Discovery
Executive Summary
In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands highly versatile, polyfunctional building blocks. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) represents a masterclass in structural logic[1]. By embedding four orthogonally reactive sites—an electrophilic aldehyde, a reducible nitro group, a metabolically stabilizing fluoro substituent, and a cross-coupling-ready bromo handle—onto a single benzene ring, this compound serves as an advanced staging ground for synthesizing complex heterocycles.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable synthetic engine. This whitepaper deconstructs the physicochemical profile, the causal logic behind its orthogonal reactivity, and its field-proven applications in developing multi-targeting kinase inhibitors (MTKIs) and broad-spectrum antimicrobial agents.
Physicochemical Profiling & Structural Logic
Before deploying any building block into a high-throughput synthetic pipeline, we must establish its baseline physicochemical parameters. The specific arrangement of electron-withdrawing groups (nitro, fluoro, bromo, and aldehyde) significantly depresses the electron density of the aromatic ring, dictating its stability and reactivity.
Table 1: Quantitative Physicochemical Profile
| Parameter | Value | Functional Implication |
| CAS Registry Number | 213382-40-2[1] | Primary identifier for inventory and regulatory tracking. |
| Molecular Formula | C₇H₃BrFNO₃[1] | High heteroatom-to-carbon ratio; excellent for fragment-based design. |
| Molecular Weight | 248.01 g/mol [1] | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Exact Mass | 246.92803 Da[1] | Critical for high-resolution mass spectrometry (HRMS) validation during early-stage synthesis. |
| Aromatic Core Density | Highly Electron-Deficient | Primes the ring for Nucleophilic Aromatic Substitution (SNAr) at the fluoro position if required. |
Orthogonal Reactivity: The Synthetic Engine
The true value of 4-Bromo-5-fluoro-2-nitrobenzaldehyde lies in orthogonal functionalization —the ability to selectively react one functional group without perturbing the others.
-
The Aldehyde (-CHO): Acts as the primary electrophilic center for Schiff base formation or reductive amination[2].
-
The Nitro (-NO₂): Serves as a masked amine. Once the aldehyde is functionalized, the nitro group can be reduced to an aniline, triggering spontaneous intramolecular cyclization to form quinazolines or indoles[3].
-
The Bromo (-Br): A weaker bond than C-F, making it the exclusive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecular scaffold[3].
-
The Fluoro (-F): Often left intact to modulate the final drug's pKa, increase lipophilicity, and block metabolic oxidation hotspots (CYP450 metabolism)[4].
Orthogonal reactivity map of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
Self-Validating Experimental Workflows
To translate structural theory into laboratory reality, protocols must be robust and self-validating. The following methodologies emphasize the causality behind reagent selection, ensuring high chemoselectivity.
Protocol A: Chemoselective Reductive Amination
This protocol targets the aldehyde while preserving the nitro and halogen groups, a critical first step in synthesizing macrocyclic kinase inhibitors[3].
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-(methylamino)ethanol (1.0 eq) in anhydrous CH₂Cl₂ at room temperature. Add Tetrakis(2-methyl-2-propanolato)titanate(1-) [Ti(OiPr)₄] (1.0 eq) and triethylamine (1.0 eq).
-
Substrate Addition: Introduce 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq) and stir for 90 minutes.
-
Reduction: Add NaBH(OAc)₃ (1.1 eq) and stir for 18 hours at room temperature.
-
Workup (Self-Validation): Quench by pouring into aqueous NaHCO₃. The precipitation of titanium dioxide (TiO₂) visually confirms the successful hydrolysis of the Lewis acid. Filter, separate the organic layer, wash with water, dry over MgSO₄, and evaporate the solvent.
The Causality: Why use Ti(OiPr)₄? Direct addition of NaBH(OAc)₃ to an aldehyde/amine mixture often leads to premature reduction of the aldehyde to an alcohol. Ti(OiPr)₄ acts as a potent Lewis acid and water scavenger, exclusively driving the equilibrium toward the intermediate iminium ion before reduction occurs, ensuring near-quantitative chemoselectivity[3].
Protocol B: Halogen-Preserving Nitro Reduction
Following aldehyde functionalization, the nitro group must be reduced to an amine to facilitate cyclization (e.g., forming a quinazoline core).
Step-by-Step Methodology:
-
Solvent System: Dissolve the functionalized intermediate (or the raw benzaldehyde, depending on the route) in a mixture of EtOH, Water, and Glacial Acetic Acid (AcOH) (approx. 5:3:1 ratio) at 10 °C[5][6].
-
Reduction: Add Iron powder (approx. 4.4 eq) in portions. Elevate the temperature to 90 °C and stir for 30 minutes.
-
Workup (Self-Validation): Concentrate the volatiles in vacuo. Extract the resulting suspension with EtOAc. The absence of debrominated byproducts in LC-MS analysis validates the mildness of the conditions.
The Causality: Why Iron/AcOH instead of standard catalytic hydrogenation (H₂ with Pd/C)? Palladium-catalyzed hydrogenation is highly aggressive and will rapidly undergo reductive dehalogenation, cleaving the critical C-Br bond required for downstream diversification. The Béchamp reduction (Fe/AcOH) relies on single-electron transfer mechanisms that are entirely blind to aryl halides, perfectly preserving the bromo and fluoro groups[5].
Applications in Advanced Drug Discovery
The strategic use of 4-Bromo-5-fluoro-2-nitrobenzaldehyde has directly enabled breakthroughs in two major therapeutic areas:
A. Multi-Targeting Kinase Inhibitors (Oncology)
In the pursuit of overcoming resistance in non-small cell lung cancer (NSCLC), researchers have utilized this building block to synthesize macrocyclic quinazoline derivatives[3]. The quinazoline core acts as an ATP-competitive inhibitor, slotting perfectly into the hinge region of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4].
Mechanism of action: Quinazoline-derived MTKIs inhibiting the EGFR signaling pathway.
B. Next-Generation Antimicrobials (Infectious Disease)
Beyond oncology, the compound is a critical precursor for novel quinolone derivatives[6]. By leveraging the fluoro group to enhance bacterial cell wall penetration and utilizing the bromo group to attach bulky, target-specific side chains, scientists have developed potent inhibitors of bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), essential enzymes for bacterial DNA replication[6].
Stepwise synthetic workflow for macrocyclic quinazoline kinase inhibitors.
References
-
iChemical - ECHEMI. Product Description: 4-Bromo-5-fluoro-2-nitrobenzaldehyde.1
-
Fluoromart. 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde - Scientific Research Applications.2
-
Google Patents. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki.3
-
Googleapis.com. United States Patent - Compounds Useful as PM Kinase Inhibitors (Nitro Reduction Protocols).5
-
Google Patents. WO2016020836A1 - Quinolone derivatives as antibacterials.6
-
Benchchem. 6-Bromo-5-fluoro-1H-indazole | Key Signaling Pathways (EGFR, VEGFR-2).4
Sources
- 1. echemi.com [echemi.com]
- 2. 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde [fluoromart.com]
- 3. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]
- 4. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents [patents.google.com]
Methodological & Application
Application Note: Reductive Cyclization of 4-Bromo-5-fluoro-2-nitrobenzaldehyde to Form Functionalized Indazoles
Introduction & Strategic Rationale
Indazoles are privileged pharmacophores in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in kinase inhibitors and CNS-active agents. The synthesis of specifically functionalized indazoles, such as 6-bromo-5-fluoro-1H-indazole and its 2H-alkylated derivatives, provides critical vectors for late-stage functionalization. The C6-bromo position acts as an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C5-fluorine atom imparts enhanced metabolic stability and modulates the pKa of the heterocyclic core.
This application note details two distinct reductive cyclization pathways starting from the highly versatile building block, 4-bromo-5-fluoro-2-nitrobenzaldehyde :
-
The Cadogan Reductive Cyclization : A one-pot condensation-reduction sequence yielding 2-substituted 2H-indazoles.
-
The Hydrazine-Mediated Cyclization : A direct route to the unprotected 1H-indazole core.
Mechanistic Causality: The "Why" Behind the Chemistry
Pathway A: Cadogan Reductive Cyclization (2H-Indazoles)
The traditional Cadogan reaction requires harsh conditions—typically refluxing in excess trialkyl phosphites at >150 °C—to deoxygenate nitroaromatics[1],[2]. However, recent methodological advances demonstrate that utilizing tri-n-butylphosphine (PBu3) allows the reaction to proceed under significantly milder conditions (80 °C in isopropanol)[3].
The sequence initiates with the condensation of 4-bromo-5-fluoro-2-nitrobenzaldehyde with a primary amine to form an ortho-nitrobenzylidene amine (Schiff base)[3]. Subsequent addition of PBu3 drives the exhaustive deoxygenation of the nitro group. While historically thought to proceed exclusively via a discrete singlet nitrene, recent mechanistic studies suggest the involvement of N-oxide intermediates that undergo 6π-electrocyclization followed by N–O bond cleavage to afford the 2H-indazole[2].
Mechanistic workflow of the Cadogan reductive cyclization to form 2H-indazoles.
Pathway B: Hydrazine-Mediated Cyclization (1H-Indazoles)
Reacting the starting aldehyde with hydrazine hydrate initially forms a hydrazone intermediate. Under controlled heating, the nucleophilic nitrogen attacks the electrophilic nitro group (or a partially reduced species thereof), driving a reductive cyclization that constructs the 1H-indazole core while extruding water[4].
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation checkpoints to confirm intermediate formation before proceeding to the next step.
Protocol A: One-Pot Synthesis of 2-Substituted 6-Bromo-5-fluoro-2H-indazoles
Causality Note: Isopropanol (i-PrOH) is selected as the solvent because it optimally balances the solubility of the imine intermediate and the required 80 °C reflux temperature for PBu3-mediated deoxygenation[3].
-
Condensation: In a flame-dried Schlenk flask under N2, dissolve 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 mmol) in anhydrous i-PrOH (5.0 mL). Add the primary aliphatic or aromatic amine (1.1 mmol)[3].
-
Validation Checkpoint 1 (Imine Formation): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The aldehyde spot (UV-active, stains with 2,4-DNPH) must disappear completely, replaced by a less polar, bright yellow imine spot.
-
Reduction: Once imine formation is verified, add PBu3 (2.5 mmol) dropwise via syringe. (Caution: PBu3 is pyrophoric and possesses a strong odor; perform in a well-ventilated fume hood).
-
Cyclization: Heat the reaction mixture to 80 °C for 4–12 hours[3].
-
Validation Checkpoint 2 (Cyclization): LC-MS analysis should indicate the mass of the desired 2H-indazole [M+H]+, displaying the characteristic isotopic pattern of a mono-brominated species (1:1 ratio of M / M+2 peaks).
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the product.
Protocol B: Synthesis of 6-Bromo-5-fluoro-1H-indazole via Hydrazine Hydrate
Causality Note: Hydrazine is added at 0 °C to prevent uncontrolled exothermic decomposition and to suppress over-reduction of the nitro group prior to hydrazone formation[4].
-
Mixing: Dissolve the aldehyde (1.0 mmol) in EtOH (5.0 mL) in a round-bottom flask.
-
Addition: Slowly add hydrazine hydrate (N2H4·H2O, 80% aqueous, 3.0 mmol) at 0 °C[4].
-
Heating: Attach a reflux condenser and heat the mixture to 85 °C for 6 hours.
-
Validation Checkpoint: Monitor by TLC. The highly polar hydrazone intermediate will gradually convert to the moderately polar 1H-indazole.
-
Isolation: Quench the reaction by pouring it into ice-cold water (15 mL). The product typically precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.
Experimental workflow for one-pot hydrazine-mediated 1H-indazole synthesis.
Quantitative Data & Optimization Matrix
The choice of reducing agent and catalytic system profoundly impacts the yield and purity of the resulting indazoles. Table 1 summarizes optimized conditions based on empirical data from related ortho-nitrobenzaldehyde cyclizations.
Table 1: Optimization of Reductive Cyclization Conditions for 2-Nitrobenzaldehydes
| Method | Reagents / Catalyst | Solvent | Temp (°C) | Target Scaffold | Avg. Yield (%) | Key Advantage |
| Cadogan (Classic) | P(OEt)3 (excess) | Neat | 150 | 2H-Indazole | 45–60 | Reagent acts as solvent[1] |
| Cadogan (Mild) | PBu3 (2.5 eq) | i-PrOH | 80 | 2H-Indazole | 75–92 | Broad functional group tolerance[3] |
| Microwave-Assisted | MoO2Cl2(dmf)2 / Ph3P | Microwave | MW | 2H-Indazole | 61–92 | Rapid reaction times[5] |
| Hydrazine | N2H4·H2O (3.0 eq) | EtOH | 85 | 1H-Indazole | 65–80 | Direct access to unprotected core[4] |
Trustworthiness & Analytical Signatures
To definitively confirm the successful cyclization of 4-bromo-5-fluoro-2-nitrobenzaldehyde, scientists must rely on specific analytical signatures:
-
1H NMR (DMSO-d6): For the 1H-indazole, the disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the appearance of the distinctive C3-H indazole proton (~8.1 ppm) is diagnostic. The N-H proton will appear as a broad singlet >13.0 ppm.
-
19F NMR: The fluorine atom at C5 serves as an excellent internal probe. Its chemical shift will migrate significantly upfield upon conversion of the strongly electron-withdrawing nitro group to the electron-donating indazole nitrogen framework.
References[3] Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. https://doi.org/10.1021/ol5012423[5] Innovative cascade reaction for 2H-indazole derivative synthesis. ResearchGate. https://www.researchgate.net/publication/380894541_Innovative_cascade_reaction_for_2H-indazole_derivative_synthesis[4] 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7. Benchchem. https://www.benchchem.com/product/b1158593[1] Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules (via PMC). https://doi.org/10.3390/molecules26082198[2] Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of Organic Chemistry (via PMC). https://doi.org/10.1021/acs.joc.8b02356
Sources
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 4. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
"4-Bromo-5-fluoro-2-nitrobenzaldehyde" as a precursor for macrocyclic quinazoline derivatives
Application Note: 4-Bromo-5-fluoro-2-nitrobenzaldehyde as a Strategic Precursor for Macrocyclic Quinazoline Multi-Targeting Kinase Inhibitors (MTKIs)
Executive Summary & Mechanistic Rationale
In the landscape of modern oncology and targeted therapeutics, the design of Multi-Targeting Kinase Inhibitors (MTKIs) requires highly functionalized, rigid core structures capable of precise interactions within the ATP-binding pockets of receptor tyrosine kinases (e.g., EGFR, VEGFR, FGF)[1]. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) has emerged as a premier, trifunctional building block for the synthesis of macrocyclic quinazoline-based MTKIs[2],[3].
The architectural brilliance of this specific precursor lies in its orthogonal reactivity, which permits the sequential, highly controlled assembly of complex macrocycles without the need for excessive protecting group manipulations:
-
The Aldehyde Moiety (C1): Serves as the primary anchor for installing the flexible macrocyclic tether. It readily undergoes reductive amination with functionalized amino-alcohols (e.g., 2-(methylamino)ethanol).
-
The Nitro Group (C2): Acts as a masked amine. Following tether installation, the nitro group is reduced to an aniline, providing the essential nucleophilic nitrogen required for constructing the pyrimidine ring of the quinazoline core[1].
-
The Bromo/Fluoro Substituents (C4/C5): The C4-bromo group is a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Sonogashira coupling with alkynes), which is the pivotal step for closing the macrocyclic ring[1]. Concurrently, the C5-fluoro atom serves a dual purpose: it increases the metabolic stability of the final API by blocking oxidative metabolism at that position, and its strong electron-withdrawing nature modulates the pKa of the quinazoline nitrogens, enhancing hydrogen bonding within the kinase target.
Synthetic Workflow & Mechanistic Pathway
To visualize the orthogonal deconstruction of this synthesis, the following diagram illustrates the logical flow from the starting benzaldehyde to the macrocyclic MTKI.
Synthetic logic for macrocyclic quinazoline MTKIs starting from 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
Experimental Protocols
The following protocols are adapted from validated industrial methodologies for the synthesis of MTKIs[1]. They are designed as self-validating systems, incorporating specific scavengers and quench steps to ensure the high purity of intermediates required for pharmaceutical development.
Protocol A: Reductive Amination (Tether Installation)
Objective: Chemoselective attachment of the macrocyclic tether without reducing the sensitive nitro group[1].
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2-(methylamino)ethanol (1.0 eq, 0.077 mol) in anhydrous CH₂Cl₂ (180 mL).
-
Lewis Acid Activation: Add Tetrakis(2-methyl-2-propanolato)titanate(1-) (Titanium(IV) isopropoxide) (1.0 eq, 0.077 mol) dropwise at room temperature, followed by triethylamine (1.0 eq, 0.077 mol).
-
Causality: The titanium reagent acts as a Lewis acid and a water scavenger. It drives the equilibrium toward the imine/iminium intermediate, locking the aldehyde and preventing its premature, direct reduction to an alcohol.
-
-
Substrate Addition: Add 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq, 0.077 mol) to the stirring mixture. Stir for 90 minutes at room temperature to ensure complete iminium formation[1].
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1 eq, 0.0847 mol) in portions.
-
Causality: NaBH(OAc)₃ is a mild, highly chemoselective reducing agent that reduces the activated iminium ion without affecting the highly sensitive nitro group or the aryl halides. Stir for 18 hours at room temperature[1].
-
-
Workup: Quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution. Filter off the resulting titanium dioxide precipitate through a pad of Celite. Separate the organic phase, wash with deionized water (2x), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Cross-Coupling (Pre-Macrocyclization)
Objective: Functionalization of the C4-bromo position via Sonogashira coupling to install the carbon framework required for macrocyclization[1].
-
Preparation: Dissolve the brominated quinazoline intermediate (e.g., 0.91 mmol) in anhydrous pyrrolidine (10 mL).
-
Causality: Pyrrolidine acts as both the solvent and the base, accelerating the deprotonation of the terminal alkyne and facilitating the transmetalation step in the catalytic cycle.
-
-
Catalyst Loading: Add Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (5 mol%, 0.045 mmol) and a catalytic amount of Copper(I) iodide (CuI). Heat the mixture to 70°C.
-
Coupling: Slowly add Ethynyltrimethylsilane (2.5 eq, 2.29 mmol). Stir at 70°C for 4.75 hours[1].
-
Scavenging & Workup: Cool to room temperature and filter through Dicalite. Concentrate the filtrate, redissolve in EtOAc, and wash with water. To ensure pharmaceutical-grade purity, treat the organic layer with Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) resin (2.5 eq) and stir slowly for 48 hours[1].
-
Causality: MP-TMT resin effectively scavenges residual palladium down to single-digit ppm levels. This is critical for preventing heavy metal toxicity in downstream biological assays and avoiding interference in subsequent catalytic steps. Filter the resin and evaporate the solvent.
-
Data Presentation: Reaction Parameters & Analytical Metrics
To facilitate easy comparison and validation of the synthetic steps, the expected quantitative data and analytical markers are summarized below.
| Reaction Step | Key Reagents | Temp / Time | Expected Yield | Key Analytical Markers (NMR / MS) |
| 1. Reductive Amination | 2-(methylamino)ethanol, Ti(O-iPr)₄, NaBH(OAc)₃ | 25°C / 18 h | 75 - 85% | ¹H NMR: Disappearance of CHO (~10.3 ppm), appearance of benzylic CH₂ (~4.0 ppm). MS: [M+H]⁺ corresponding to tethered adduct. |
| 2. Nitro Reduction | Fe powder, AcOH, EtOH, H₂O | 25°C / 2 h | 80 - 90% | ¹H NMR: Disappearance of Ar-NO₂ shifts, appearance of broad NH₂ singlet (~5.0 ppm). |
| 3. Sonogashira Coupling | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Pyrrolidine | 70°C / 4.75 h | 70 - 78% | ¹H NMR: Appearance of TMS singlet (~0.2 ppm). MS: Shift in isotopic pattern (loss of Br isotopes). |
| 4. Macrocyclization | DIAD, PPh₃, THF (Mitsunobu conditions) | 0°C to 25°C / 24 h | 40 - 60% | MS: Loss of H₂O (M-18) indicating ring closure. HPLC: Shift to higher retention time (increased lipophilicity). |
Sources
- 1. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]
- 2. 4-Bromo-5-fluoro-2-nitrobenzaldehyde 97% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
- 3. EP1828201A2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]
Application Note: 4-Bromo-5-fluoro-2-nitrobenzaldehyde as a Multi-Orthogonal Scaffold in PET Radiotracer Development
Target Audience: Radiochemists, Medicinal Chemists, and PET Drug Development Professionals Application: Late-Stage 18 F-Radiolabeling, Central Nervous System (CNS) & Oncology PET Imaging
Strategic Molecular Design & Mechanistic Rationale
The development of Positron Emission Tomography (PET) radiotracers requires precursor molecules that can survive complex core-assembly steps while retaining a highly reactive handle for late-stage radioisotope incorporation. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) is a privileged, multi-orthogonal building block that perfectly satisfies these constraints.
Rather than acting as a final radiotracer itself, this molecule serves as a "Swiss Army knife" for synthesizing highly functionalized heterocyclic PET probes (such as quinolines and indoles). Its utility is grounded in the precise causality of its substitution pattern:
-
C1-Aldehyde & C2-Nitro (Core Assembly): The ortho-relationship between the aldehyde and the strongly electron-withdrawing nitro group makes this molecule an ideal substrate for reductive cyclization. Mild reduction of the nitro group to an aniline (using Fe/AcOH) yields 2-amino-4-bromo-5-fluorobenzaldehyde. Subsequent Friedländer condensation with an α -methylene ketone rapidly constructs a quinoline core.
-
C5-Fluoro (Metabolic Tuning): In the resulting heterocycle, the native fluorine atom (which maps to the C6 position of a quinoline) serves a critical pharmacokinetic role. It blocks Cytochrome P450-mediated oxidation at a notoriously labile metabolic hotspot, thereby increasing the in vivo half-life and brain penetrance of the resulting radiotracer.
-
C4-Bromo (The Radiolabeling Handle): The bromine atom (mapping to the C7 position of the quinoline) acts as an orthogonal handle. It is inert during the Friedländer condensation but is highly active for palladium-catalyzed Miyaura borylation. Converting this bromide into a pinacol boronate ester (Bpin) yields a stable precursor primed for late-stage Copper-Mediated Radiofluorination (CMRF)[1].
Experimental Workflow & Visualization
The transformation from the raw building block to a clinical-grade PET radiotracer follows a three-step self-validating system: Core Assembly, Precursor Generation, and Late-Stage Radiofluorination.
Figure 1: Synthetic workflow from 4-Bromo-5-fluoro-2-nitrobenzaldehyde to an 18 F-labeled PET radiotracer.
Quantitative Data Summary
The following table summarizes the expected yields and critical parameters for the transformation of the scaffold into a viable PET imaging agent.
| Reaction Step | Transformation | Key Reagents & Conditions | Chemical Yield / RCY | Molar Activity ( Am ) |
| 1. Core Assembly | Nitro reduction & Condensation | Fe powder, AcOH, Ketone, 90 °C, 2 h | 75–85% (Chemical) | N/A |
| 2. Precursor Synthesis | Aryl Bromide → Aryl-Bpin | B 2 pin 2 , Pd(dppf)Cl 2 , KOAc, 100 °C | 65–75% (Chemical) | N/A |
| 3. Radiolabeling | Aryl-Bpin → Aryl-[ 18 F]F | [ 18 F]KF, Cu(OTf) 2 (py) 4 , DMA/n-BuOH | 45–60% (RCY) | >1500 Ci/mmol |
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Aryl-Bpin Radiolabeling Precursor
Objective: Convert the 7-bromo-6-fluoroquinoline intermediate into a stable boronate ester for CMRF.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 7-bromo-6-fluoroquinoline intermediate (1.0 equiv, ~2 mmol), bis(pinacolato)diboron (B 2 pin 2 , 1.5 equiv), anhydrous potassium acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl 2 (0.05 equiv).
-
Degassing (Critical Step): Add 15 mL of anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the aryl bromide and oxidation of the palladium catalyst.
-
Heating: Stir the mixture at 100 °C for 4 hours under an argon atmosphere.
-
In-Process QC: Monitor via TLC (20% EtOAc in Hexanes). The starting material ( Rf≈0.4 ) should be completely consumed, replaced by a highly fluorescent product spot ( Rf≈0.25 ).
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc/Hexanes) to afford the Aryl-Bpin precursor as a solid.
Protocol B: Late-Stage Copper-Mediated Radiofluorination (CMRF)
Objective: Nucleophilic 18 F-fluorination of the unactivated arene using an alcohol-enhanced Cu(II) catalytic cycle[2].
-
Isotope Processing (Azeotropic Drying):
-
Receive aqueous[ 18 F]fluoride (typically 10-50 mCi for test scale) from the cyclotron on a QMA carbonate cartridge.
-
Elute into a V-vial using a solution of K 2 CO 3 (1.5 mg) and Kryptofix-222 (K 222 , 5 mg) in 1 mL of MeCN/H 2 O (8:2).
-
Evaporate the solvent at 110 °C under a stream of inert gas. Add anhydrous MeCN (3 × 0.5 mL) and evaporate to dryness. Causality: Water heavily solvates the fluoride ion, rendering it nucleophilically inert. Azeotropic drying strips this hydration shell, generating "naked", highly reactive [ 18 F]fluoride.
-
-
Complexation: To the dried [ 18 F]KF/K 222 complex, add a solution of the Aryl-Bpin precursor (15 μ mol) and the copper catalyst Cu(OTf) 2 (py) 4 (20 μ mol) dissolved in 0.4 mL of a 9:1 mixture of anhydrous DMA and n-butanol. Causality: The addition of n-butanol enhances the solubility of the copper-fluoride complex and significantly boosts radiochemical conversion (RCC)[2].
-
Radiofluorination: Heat the sealed vial at 110 °C for 20 minutes. Crucial: The reaction must contain an ambient air headspace. Causality: The catalytic cycle requires atmospheric oxygen to oxidize the intermediate Cu(II)-aryl-fluoride species to a high-valent Cu(III) complex, which rapidly undergoes reductive elimination to form the final C-F bond[1][3].
-
Quench & Purification:
-
Cool the vial and quench with 2 mL of HPLC-grade water.
-
Pass the mixture through a pre-conditioned Sep-Pak C18 Plus cartridge. Wash with 5 mL water to remove unreacted [ 18 F]fluoride and copper salts.
-
Elute the crude radiotracer with 1.5 mL of MeCN.
-
Purify via semi-preparative RP-HPLC to isolate the pure 7-[ 18 F]fluoro-6-fluoroquinoline tracer. Validate radiochemical purity (>95%) via analytical Radio-TLC and Radio-HPLC.
-
References
- Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters Source: ACS Publications URL
- Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling Source: PMC - NIH URL
- Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF Source: PubMed - NIH URL
Sources
Application Notes & Protocols: Stereoselective Synthesis Using 4-Bromo-5-fluoro-2-nitrobenzaldehyde
Prepared by: Senior Application Scientist, Chemical Development Division
Introduction: A Versatile Building Block for Chiral Synthesis
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a trifunctionalized aromatic aldehyde that serves as a highly valuable starting material in modern organic synthesis, particularly in the construction of complex, chiral molecules for pharmaceutical and agrochemical applications. Its utility is derived from the orthogonal reactivity of its three key functional groups:
-
The Aldehyde (CHO): An electrophilic center ideal for a wide range of stereoselective C-C and C-O bond-forming reactions, including reductions, aldol additions, and Henry reactions.
-
The Nitro Group (NO₂): A strong electron-withdrawing group that activates the aldehyde for nucleophilic attack. It also serves as a synthetic handle for the introduction of an amine functionality via reduction, a crucial step in the synthesis of many bioactive compounds and heterocycles.[1][2]
-
The Bromo-Fluoro Substitution Pattern: The halogen substituents provide opportunities for late-stage functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution, allowing for the diversification of the molecular scaffold.
This guide provides detailed protocols and mechanistic insights into two cornerstone stereoselective transformations using this aldehyde: the asymmetric reduction to a chiral alcohol and an organocatalytic asymmetric aldol reaction. These protocols are designed to be self-validating systems, with explanations of the causality behind experimental choices to ensure both accuracy and reproducibility.
Core Application: Asymmetric Reduction to (R)-(4-Bromo-5-fluoro-2-nitrophenyl)methanol
The enantioselective reduction of the prochiral aldehyde to a chiral secondary alcohol is a fundamental transformation that introduces a key stereocenter.[3] The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally reliable and well-established method for achieving high enantioselectivity in this conversion.[4][5]
Principle & Rationale: The CBS reduction employs a chiral oxazaborolidine catalyst, which complexes with a borane source (e.g., BH₃·THF). This complex then coordinates to the aldehyde in a sterically defined manner, directing the hydride delivery from the borane to one specific face of the carbonyl group, thus yielding one enantiomer of the alcohol in high excess.[6] The predictable stereochemical outcome and high catalytic efficiency make it a preferred method in synthetic chemistry.[3][7]
Experimental Protocol: CBS-Catalyzed Asymmetric Reduction
This protocol details the reduction using the (S)-CBS catalyst to produce the (R)-alcohol. Using the (R)-CBS catalyst will yield the (S)-alcohol.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromo-5-fluoro-2-nitrobenzaldehyde | C₇H₃BrFNO₃ | 248.01 | 2.48 g | 10.0 | 1.0 |
| (S)-2-Methyl-CBS-oxazaborolidine | C₁₈H₂₀BNO | 277.17 | 277 mg | 1.0 | 0.1 |
| Borane-THF complex (1.0 M in THF) | BH₃·THF | - | 12.0 mL | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
| Methanol (MeOH) | CH₃OH | 32.04 | 10 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 20 mL | - | - |
| Brine | NaCl (aq) | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | - |
| Ethyl Acetate (EtOAc) & Hexanes | - | - | As needed | - | - |
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-5-fluoro-2-nitrobenzaldehyde (2.48 g, 10.0 mmol) and anhydrous THF (30 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the aldehyde is fully dissolved.
-
Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine (277 mg, 1.0 mmol, 0.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Borane Addition: Add the borane-THF solution (1.0 M, 12.0 mL, 12.0 mmol, 1.2 eq.) dropwise over 20-30 minutes using a syringe pump. Causality: Slow addition is crucial to maintain temperature control and prevent side reactions, ensuring high enantioselectivity.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C to decompose excess borane. (Caution: Hydrogen gas evolution).
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to afford the chiral alcohol, (R)-(4-Bromo-5-fluoro-2-nitrophenyl)methanol.
-
Characterization: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualization: Catalytic Cycle of CBS Reduction
Caption: Catalytic cycle for the CBS reduction of an aldehyde.
Advanced Application: Organocatalytic Asymmetric Aldol Reaction
Carbon-carbon bond formation is central to building molecular complexity. The direct asymmetric aldol reaction, catalyzed by small organic molecules like L-proline, provides a powerful, metal-free method to construct chiral β-hydroxy carbonyl compounds.[8][9][10]
Principle & Rationale: L-proline catalysis operates through an enamine-based mechanism.[11][12] Proline reacts with a ketone donor (e.g., acetone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde (4-Bromo-5-fluoro-2-nitrobenzaldehyde) in a stereocontrolled fashion. The stereochemistry is directed by the chiral proline scaffold in the transition state, often rationalized by the Zimmerman-Traxler model, which minimizes steric interactions.[12] Subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the proline catalyst.[10] The electron-withdrawing nitro group on the benzaldehyde enhances its electrophilicity, often leading to increased reaction rates.[13]
Experimental Protocol: L-Proline-Catalyzed Aldol Reaction
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromo-5-fluoro-2-nitrobenzaldehyde | C₇H₃BrFNO₃ | 248.01 | 1.24 g | 5.0 | 1.0 |
| L-Proline | C₅H₉NO₂ | 115.13 | 173 mg | 1.5 | 0.3 |
| Acetone | C₃H₆O | 58.08 | 18.3 mL | 250 | 50 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | C₂H₆OS | 78.13 | 5.0 mL | - | - |
| Saturated Ammonium Chloride (NH₄Cl) | NH₄Cl (aq) | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | - |
| Brine | NaCl (aq) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - |
Procedure:
-
Setup: To a 50 mL round-bottom flask, add 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.24 g, 5.0 mmol), L-proline (173 mg, 1.5 mmol, 0.3 eq.), and anhydrous DMSO (5.0 mL).
-
Reagent Addition: Add acetone (18.3 mL, 250 mmol, 50 eq.). Causality: Acetone serves as both the nucleophilic donor and the solvent. A large excess is used to drive the equilibrium towards product formation.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically a suspension. Monitor progress by TLC (e.g., 1:1 Hexanes:EtOAc). The reaction may take 24-72 hours.
-
Work-up: Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl solution (20 mL) and extract with ethyl acetate (3 x 40 mL). Trustworthiness: The aqueous wash is critical for removing the DMSO and the water-soluble proline catalyst.
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to further remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to yield the chiral aldol adduct.
-
Characterization: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC/SFC analysis, respectively.
Visualization: L-Proline Enamine Catalytic Cycle
Caption: Enamine mechanism for the L-proline-catalyzed aldol reaction.
Downstream Synthetic Utility & Strategic Considerations
The chiral products obtained from these initial stereoselective reactions are versatile intermediates for further elaboration.
-
From the Chiral Alcohol:
-
Protection: The hydroxyl group can be protected (e.g., as a silyl ether or benzyl ether) to allow for subsequent chemistry at other sites.
-
Nitro Reduction: The nitro group can be reduced to an amine (e.g., using Fe/AcOH, H₂/Pd-C, or HSiCl₃) to give a chiral amino alcohol, a privileged scaffold in medicinal chemistry.[1][2][14] This opens pathways to form amides, sulfonamides, or engage in cyclization reactions to form heterocycles like quinolines.[2]
-
-
From the Chiral Aldol Adduct:
-
Oxidation/Reduction: The secondary alcohol can be oxidized to a ketone, or the ketone can be stereoselectively reduced to create a 1,3-diol.
-
Dehydration: The β-hydroxy ketone can be dehydrated to form an α,β-unsaturated ketone (enone), a valuable Michael acceptor.
-
-
Cross-Coupling: The aryl bromide can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, adding molecular diversity at a late stage.
Visualization: Synthetic Workflow
Caption: Synthetic pathways from 4-bromo-5-fluoro-2-nitrobenzaldehyde.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
-
Notz, W., & List, B. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. Available at: [Link]
-
Barbas III, C. F., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Available at: [Link]
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Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 16). Chiral Proline Based Reactions. Available at: [Link]
-
Gualandi, A., et al. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ChemCatChem, 14(14), e202200455. Available at: [Link]
-
Fochi, M., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 2696–2703. Available at: [Link]
-
ResearchGate. (n.d.). Oxidoreductase-Catalyzed Synthesis of Chiral Amines. Available at: [Link]
-
Hayashi, Y., et al. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(1), 224-225. Available at: [Link]
-
Sortais, J.-B., et al. (2021). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry, 86(1), 548-562. Available at: [Link]
-
Cozzi, P. G., et al. (n.d.). Cross-aldol reaction of nitrobenzaldehyde in the presence of the organocatalyst xx and Zn(OTf)2. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Aldol reaction between p-nitro-benzaldehyde in presence of sugar derived prolinamides. Available at: [Link]
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6049. Available at: [Link]
-
Thomas, S. P., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ACS Catalysis, 11(15), 9482-9490. Available at: [Link]
-
Elsevier. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Journal of Molecular Structure, 1305, 137830. Available at: [Link]
-
Chi, Y. R., et al. (2019). Chiral Nitroarenes as Enantioselective Single-Electron-Transfer Oxidants for Carbene-Catalyzed Radical Reactions. Organic Letters, 21(18), 7434-7438. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
Soons, J., et al. (2022). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. The Journal of Organic Chemistry, 87(17), 11469-11477. Available at: [Link]
-
YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]
-
Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Available at: [Link]
-
Frontiers in Chemistry. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 814. Available at: [Link]
-
PubChemLite. (n.d.). 4-bromo-5-fluoro-2-nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
ResearchGate. (n.d.). The asymmetric acetal reaction between p-nitrobenzaldehyde and cyclohexanone was catalyzed by the synthesis of l-proline functionalized copolymer. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available at: [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 659. Available at: [Link]
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Application Note: 4-Bromo-5-fluoro-2-nitrobenzaldehyde as a Polyfunctional Scaffold in Heterocyclic Synthesis
Executive Summary
In modern drug discovery, the efficient assembly of complex, functionally rich heterocycles relies heavily on the strategic selection of starting materials. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) has emerged as a highly versatile, polyfunctional building block[1]. Its architectural value lies in the presence of three orthogonal reactive sites: an electrophilic aldehyde, a reducible nitro group, and dual halogen substituents primed for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr). This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for deploying this scaffold to synthesize privileged pharmacophores like indazoles, quinolines, and quinazolines[2][3].
Reactivity Profile & Mechanistic Rationale
The strategic advantage of 4-bromo-5-fluoro-2-nitrobenzaldehyde stems from its predictable and orthogonal reactivity, allowing chemists to perform sequential transformations without the need for excessive protecting group manipulations:
-
C1 Aldehyde (Electrophilic Center): Readily undergoes condensation reactions with primary amines, hydrazines, or active methylene compounds to form Schiff bases, hydrazones, or Knoevenagel condensation products[4].
-
C2 Nitro Group (Latent Nucleophile): Acts as a masked amine. Chemoselective reduction of the nitro group to an aniline derivative is the critical initiation step for intramolecular cyclization, enabling the formation of fused bicyclic systems[3][5].
-
C4 Bromine & C5 Fluorine (Diversification Handles): The bromine atom serves as an ideal leaving group for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The adjacent fluorine atom enhances the metabolic stability and lipophilic efficiency of the final drug candidate while also activating the ring for potential SNAr reactions under forcing conditions[2].
Orthogonal reactivity map of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
Strategic Applications in Drug Discovery
Synthesis of 6-Bromo-5-fluoro-1H-indazole Derivatives
Indazoles are privileged scaffolds frequently utilized in the design of kinase inhibitors. The synthesis of 6-bromo-5-fluoro-1H-indazole from this scaffold typically involves a two-stage process: reduction of the nitro group followed by diazotization and reductive cyclization, or a direct one-pot reductive cyclization using hydrazine hydrate[2][6]. The resulting indazole retains the bromo-fluoro substitution pattern, allowing for subsequent diversification at the C6 position via palladium catalysis.
Synthesis of Quinoline and Quinazoline Antibacterials
In the development of bacterial DNA gyrase and topoisomerase IV inhibitors, the 2-amino-4-bromo-5-fluorobenzaldehyde intermediate (generated via nitro reduction) is condensed with various heterocyclic amines or amidines. This leads to the formation of functionalized quinazolines or quinolones, which are critical pharmacophores for combating multi-drug resistant (MDR) Gram-negative bacteria such as Pseudomonas aeruginosa[3][7].
Quantitative Data & Reaction Optimization
The following table summarizes the optimized conditions for key transformations involving this scaffold, highlighting the scientific causality behind reagent selection.
| Transformation | Reagents & Conditions | Yield | Mechanistic Rationale & Causality |
| Nitro Reduction | Fe powder (4.4 eq), AcOH, EtOH/H₂O, 90°C, 30 min | 85–92% | Iron/AcOH is chosen over Pd/C catalytic hydrogenation to prevent unwanted hydrodehalogenation of the C4 bromine atom, ensuring chemoselectivity[3][7]. |
| Indazole Cyclization | Hydrazine hydrate, EtOH, Reflux, 16 h | 70–80% | Hydrazine acts as both a nucleophile (forming the hydrazone) and a reducing agent, facilitating intramolecular ring closure[2][8]. |
| Quinazoline Assembly | Amidine derivative, Base, DMF, 120°C | 65–75% | High thermal energy promotes the double condensation/cyclization required to assemble the pyrimidine ring of the quinazoline core[5]. |
Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS or TLC are integrated to ensure reaction fidelity before proceeding to the next synthetic step.
General workflow for the synthesis of fused heterocycles from the scaffold.
Protocol A: Chemoselective Reduction to 2-Amino-4-bromo-5-fluorobenzaldehyde
Objective: Reduce the nitro group to a primary amine while strictly preserving the aryl bromide functionality for downstream cross-coupling[3][7].
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-5-fluoro-2-nitrobenzaldehyde (10.0 g, 40.3 mmol) in a solvent mixture of Ethanol (75 mL) and deionized Water (50 mL).
-
Acidification: Add Glacial Acetic Acid (15 mL) to the solution.
-
Causality: Acetic acid serves as the proton source for the reduction mechanism, activating the iron surface and facilitating the multi-electron transfer required to reduce the nitro group.
-
-
Reduction: Cool the mixture to 10 °C. Add Iron powder (9.9 g, 177.4 mmol, ~4.4 eq) in small portions over 10 minutes to safely control the exothermic reaction.
-
Heating: Gradually warm the reaction mixture and stir at 90 °C for 30 minutes.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (UV active, higher Rf) must be completely consumed, replaced by a highly fluorescent, lower Rf spot corresponding to the aniline intermediate.
-
Workup: Concentrate the volatiles in vacuo. Suspend the resulting residue in Ethyl Acetate (150 mL) and filter through a pad of Celite to remove insoluble iron salts. Wash the organic phase with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize residual acetic acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-amino-4-bromo-5-fluorobenzaldehyde as a yellow solid.
Protocol B: Assembly of 6-Bromo-5-fluoro-1H-indazole
Objective: Convert the functionalized 2-aminobenzaldehyde into an indazole core via hydrazine-mediated cyclization[2][8].
-
Preparation: Dissolve the intermediate 2-amino-4-bromo-5-fluorobenzaldehyde (5.0 g, 22.9 mmol) generated in Protocol A in absolute Ethanol (50 mL).
-
Hydrazone Formation: Add Hydrazine hydrate (64% aqueous solution, 3.5 mL, ~70 mmol) dropwise at room temperature. Stir for 2 hours.
-
Causality: The initial reaction forms the hydrazone intermediate. An excess of hydrazine is utilized to drive the equilibrium forward and prevent the formation of unwanted symmetrical azine byproducts.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 16 hours.
-
IPC: Confirm the disappearance of the hydrazone intermediate via LC-MS. The desired mass should correspond to [M+H]⁺ = 215.0 / 217.0, displaying the characteristic 1:1 isotopic pattern of a monobrominated species.
-
Workup & Purification: Cool the mixture to room temperature, dilute with Methanol, and filter any insoluble particulates. Purify the crude mixture via preparative LC or flash column chromatography (eluting with a gradient of DCM/MeOH) to afford the pure 6-bromo-5-fluoro-1H-indazole.
References
- Title: HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki Source: Google Patents URL
- Title: WO2016020836A1 - Quinolone derivatives as antibacterials Source: Google Patents URL
-
Title: COMPOUNDS USEFUL AS PM KINASE Source: United States Patent (Googleapis) URL: [Link]
Sources
- 1. amfluoro.com [amfluoro.com]
- 2. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]
- 3. WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents [patents.google.com]
- 4. 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde [fluoromart.com]
- 5. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]
- 6. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]
- 7. WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Troubleshooting low yield in "4-Bromo-5-fluoro-2-nitrobenzaldehyde" reactions
From the Desk of the Senior Application Scientist The synthesis of 4-bromo-5-fluoro-2-nitrobenzaldehyde relies on the electrophilic aromatic nitration of 4-bromo-3-fluorobenzaldehyde. While the reaction appears straightforward on paper, scaling this workflow frequently results in catastrophic yield drops (from >80% to <40%). The root causes are almost exclusively tied to mass transfer limitations, thermal mismanagement, and the dual nature of fuming nitric acid as both a nitrating agent and a potent oxidant.
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure reproducible, high-yield synthesis.
Diagnostic Workflow
Decision tree for troubleshooting low yield in 4-bromo-5-fluoro-2-nitrobenzaldehyde synthesis.
Targeted Troubleshooting FAQs
Q1: My isolated yield is consistently below 40%, and LC-MS shows a major impurity with an M+16 mass. What is happening? Causality: The M+16 mass indicates oxidation. Fuming nitric acid is not just a nitrating agent; it is a potent oxidant. The aldehyde group is highly susceptible to oxidation, forming 4-bromo-5-fluoro-2-nitrobenzoic acid [1]. This occurs when the internal reaction temperature exceeds 5 °C. Because concentrated sulfuric acid ( H2SO4 ) is highly viscous at 0 °C, poor mixing (e.g., using a standard magnetic stir bar) leads to localized "hot spots" during the highly exothermic dropwise addition of HNO3 . Solution: Switch to overhead mechanical stirring to ensure rapid mass transfer and heat dissipation. Maintain the internal temperature strictly between 0 °C and 5 °C using a dynamic brine/ice bath.
Q2: I am observing multiple close-running spots on TLC. How can I improve the regioselectivity of the nitration? Causality: The starting material, 4-bromo-3-fluorobenzaldehyde, has multiple directing groups. The fluorine atom is strongly ortho/para directing, while the aldehyde is meta directing. The desired nitration occurs at the C6 position (para to fluorine, meta to bromine), which upon renumbering becomes the C2 position of the product. However, if the nitronium ion ( NO2+ ) concentration spikes due to rapid HNO3 addition, the kinetic barrier for nitration at the more sterically hindered C2 position is overcome, leading to the 4-bromo-3-fluoro-2-nitrobenzaldehyde regioisomer [2]. Solution: Ensure the fuming nitric acid is added dropwise over an extended period (e.g., 1 drop every 2-3 seconds for a 50g scale). Limit the HNO3 to 1.1–1.2 equivalents to maintain thermodynamic control.
Q3: The reaction stalls with unreacted starting material, but adding more nitric acid just increases the oxidation byproduct. How do I drive it to completion? Causality: Incomplete reactions in viscous acidic media are rarely due to reagent stoichiometry. They are usually caused by the precipitation of the nitrated product, which coats the unreacted starting material and prevents further electrophilic attack. Solution: Increase the volume of concentrated H2SO4 to act as a more effective solvent (typically 5–6 volumes relative to the starting material weight). Ensure the reaction is allowed to mature for a full 30 minutes at 0 °C after the addition is complete [1].
Quantitative Data: Parameter Optimization
To illustrate the critical nature of reaction parameters, the following table summarizes the impact of deviations from the standard protocol on both yield and impurity profiles.
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield | Major Impurity Profile |
| Temperature | > 10 °C | 0 – 5 °C | Decreases by 30-40% | 4-Bromo-5-fluoro-2-nitrobenzoic acid (Oxidation) |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical | Decreases by 15-20% | Unreacted SM + Oxidation (due to hot spots) |
| HNO3 Equivalents | > 1.5 eq | 1.1 – 1.2 eq | Decreases by 10-15% | Over-nitration / Regioisomers |
| Addition Rate | < 10 mins (50g scale) | 30–45 mins (50g scale) | Decreases by 20% | Regioisomers (C2 attack) |
Mechanistic Pathway
Reaction pathway showing desired nitration versus oxidation and regioisomer side reactions.
Self-Validating Experimental Protocol
This protocol is engineered with built-in validation checks to ensure the mechanistic pitfalls described above are avoided [1][3].
Reference Scale: 50 g (246.3 mmol) of 4-bromo-3-fluorobenzaldehyde
Step 1: Reactor Setup Equip a 1 L 3-neck round-bottom flask with an overhead mechanical stirrer, an internal PTFE-coated temperature probe, and a pressure-equalizing dropping funnel. Causality: Overhead stirring is mandatory to overcome the viscosity of H2SO4 at near-freezing temperatures, preventing thermal runaway.
Step 2: Solvent Charging Add 250 mL of concentrated H2SO4 (98%) to the flask. Cool the system to 0 °C using an external ice/brine bath.
Step 3: Substrate Addition Slowly add 50 g (246.3 mmol) of 4-bromo-3-fluorobenzaldehyde in portions. Validation Check: Ensure the solid is completely dissolved or forms a fine, uniform suspension before proceeding. Do not proceed if large clumps are present.
Step 4: Controlled Nitration Charge the dropping funnel with 25 mL (approx. 595.0 mmol) of fuming HNO3 . Begin dropwise addition at a rate that maintains the internal temperature strictly ≤ 5 °C. Validation Check: If Tint reaches 5 °C, immediately pause the addition and increase stirring speed until the temperature drops back to 0 °C.
Step 5: Maturation Once addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Monitor completion via TLC (quench a 0.1 mL aliquot in water, extract with EtOAc).
Step 6: Quenching Pour the viscous reaction mixture slowly over 1 L of vigorously stirred crushed ice. Causality: Rapid quenching in ice prevents the exothermic heat of dilution from causing late-stage oxidation of the aldehyde group.
Step 7: Isolation & Purification Extract the aqueous layer with Dichloromethane (DCM) (3 × 500 mL). Wash the combined organic phases with saturated aqueous NaHCO3 until the pH of the aqueous wash is >7. Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the title compound. Expected Yield: ~80-82% (approx. 50 g).
References
- Title: WO2016020836A1 - Quinolone derivatives as antibacterials Source: Google Patents URL
Side reactions of "4-Bromo-5-fluoro-2-nitrobenzaldehyde" in organic synthesis
Welcome to the dedicated technical support guide for 4-Bromo-5-fluoro-2-nitrobenzaldehyde (BFNB). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile yet challenging building block. BFNB's unique substitution pattern—featuring an aldehyde, a nitro group, and two different halogens—offers a rich platform for synthetic diversification. However, this multi-functional nature also presents a landscape of potential side reactions.
This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to anticipate, diagnose, and resolve common experimental issues, ensuring the integrity and efficiency of your synthetic routes.
Core Molecular Reactivity
The synthetic utility of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is dictated by four primary reactive sites. Understanding their interplay is crucial for predicting and controlling reaction outcomes.
Caption: Key reactive sites of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific issues encountered during common transformations of BFNB. Each answer provides a mechanistic explanation and actionable protocols to steer your reaction toward the desired product.
Section A: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient aromatic ring, heavily activated by the ortho/para nitro group, is highly susceptible to nucleophilic attack.[1][2] However, this reactivity can lead to a complex product mixture if not carefully controlled.
Question 1: My SNAr reaction with an alkoxide is giving me a complex mixture of products and a significant amount of a carboxylic acid byproduct. What is happening and how can I fix it?
Answer: You are likely observing two competing side reactions: a Cannizzaro reaction involving the aldehyde and non-selective halogen displacement.
-
Mechanistic Insight:
-
Cannizzaro Reaction: In the presence of a strong base (like the alkoxide nucleophile) and the absence of α-protons, aldehydes can undergo disproportionation. Two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other reduced to an alcohol. This is especially problematic if the SNAr reaction is slow, allowing the aldehyde to react with the excess base.[3]
-
Halogen Selectivity: While fluorine is generally the better leaving group in SNAr reactions, the C-Br bond can also be displaced, leading to a mixture of products.[4] The rate-determining step is the initial nucleophilic attack, which is favored at the C-F position due to fluorine's high electronegativity, but selectivity is not always absolute.[2][4]
-
Caption: Competing SNAr and Cannizzaro reaction pathways.
-
Troubleshooting Protocol: Suppressing the Cannizzaro Reaction
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. This will slow down the Cannizzaro reaction more significantly than the SNAr pathway.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile. Avoid a large excess of base.
-
Reverse Addition: Add the pre-formed alkoxide solution slowly to a cooled solution of the BFNB. This ensures the aldehyde is never exposed to a large excess of base.[3]
-
Weaker Base/Different Conditions: If the alkoxide is too basic, consider using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with the corresponding alcohol in a polar aprotic solvent like DMF or DMSO at a slightly elevated temperature. This favors the SNAr reaction over the Cannizzaro pathway.
-
| Parameter | Aggressive Conditions (High Side Reactions) | Optimized Conditions (High Selectivity) |
| Base | NaH / Alcohol (forms RONa) | K₂CO₃, Cs₂CO₃ |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Addition Order | Reagent addition to excess base | Slow addition of base to substrate |
| Solvent | THF, Alcohols | DMF, DMSO, Acetonitrile |
Question 2: Why is fluorine the preferred leaving group over bromine in SNAr, and how can I ensure this selectivity?
Answer: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex).[2] The C-X bond is broken in a subsequent, faster step.
-
Mechanistic Rationale: Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive effect lowers the activation energy for the formation of the Meisenheimer complex, accelerating the reaction rate. Therefore, the reactivity order for SNAr is often F > Cl > Br > I, which is the opposite of SN2 reactions.[4]
To ensure selectivity for fluorine displacement:
-
Use Milder Conditions: Lower temperatures and shorter reaction times will favor the kinetically preferred displacement of fluorine.
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to prevent the slower displacement of bromine.
Section B: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a gateway to many heterocyclic scaffolds. However, the presence of other reducible groups (aldehyde, halogens) requires careful selection of reagents.
Question: I am trying to reduce the nitro group to an amine, but I am also seeing reduction of the aldehyde and/or loss of the bromine (dehalogenation). How can I achieve a chemoselective reduction?
Answer: This is a classic chemoselectivity challenge. Aggressive reduction methods like catalytic hydrogenation with Pd/C can lead to over-reduction and hydrodehalogenation.
-
Mechanistic Insight:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is highly effective for nitro reduction but can also reduce aldehydes to alcohols and cleave C-Br bonds (hydrodehalogenation). The palladium surface can readily activate both the nitro group and the aryl halide.
-
Metal-Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): These methods are generally more chemoselective for the nitro group in the presence of aldehydes and aryl halides.[5] The reaction proceeds through a series of single-electron transfers from the metal surface, which preferentially reduces the highly electrophilic nitro group over other functionalities under acidic conditions.
-
-
Troubleshooting Protocol: Chemoselective Nitro Reduction
-
Reagent Selection: Switch from catalytic hydrogenation to a metal-acid system. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is often an excellent choice.
-
Setup: In a round-bottom flask, dissolve the BFNB (1.0 eq.) in ethanol.
-
Addition: Add a solution of SnCl₂·2H₂O (4-5 eq.) in concentrated HCl portion-wise, while monitoring the internal temperature.
-
Reaction: Stir at room temperature or gently heat (40-50 °C) until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction, carefully basify with aqueous NaOH or NaHCO₃ to precipitate tin salts, and extract the product with an organic solvent like ethyl acetate.[6]
-
| Reducing Agent | Primary Target | Common Side Products with BFNB |
| H₂ / Pd/C | Nitro, Aldehyde, C-Br | Alcohol, De-brominated product |
| NaBH₄ | Aldehyde | Little to no reaction on Nitro or C-X |
| Fe / NH₄Cl (or HCl) | Nitro | Generally good selectivity, may require heat |
| SnCl₂ / HCl | Nitro | Excellent selectivity for nitro group[5] |
Section C: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an ideal handle for Suzuki-Miyaura, Heck, and other cross-coupling reactions to form new C-C bonds.[7] A common and frustrating side reaction is dehalogenation.
Question: During my Suzuki-Miyaura coupling reaction at the bromine position, I am observing a significant amount of the de-brominated starting material (5-fluoro-2-nitrobenzaldehyde). What is causing this?
Answer: The formation of the de-brominated (or "proto-dehalogenated") byproduct is a well-known side reaction in Suzuki and other cross-coupling reactions.[8]
-
Mechanistic Insight: This side reaction can occur through several pathways, but a common one involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a competing reaction that introduces a hydride ligand to the palladium center. Reductive elimination of Ar-H then yields the undesired byproduct and regenerates Pd(0). The source of the hydride can be solvents (like alcohols), the base, or impurities.
Caption: Suzuki cycle with competing protodebromination side reaction.
-
Troubleshooting Protocol: Minimizing Dehalogenation
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Water can facilitate protodeboronation of the boronic acid, which can interfere with the catalytic cycle.
-
Choice of Base: Use a non-nucleophilic, anhydrous base. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior to aqueous bases like Na₂CO₃.
-
Degas Thoroughly: Oxygen can degrade the catalyst and promote side reactions. Degas your solvent and reaction mixture thoroughly by bubbling with argon or nitrogen for 15-30 minutes before adding the catalyst.
-
Ligand Choice: Use ligands that promote fast reductive elimination. Electron-rich, bulky phosphine ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[9]
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for 4-Bromo-5-fluoro-2-nitrobenzaldehyde?
-
A: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8 °C. It is a solid and should be protected from moisture and light to prevent degradation.
-
-
Q: How do the electronic effects of the substituents influence the reactivity of the aldehyde group?
-
A: The strong electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonyl carbon in the aldehyde.[10][11] This makes the aldehyde more reactive towards nucleophilic attack compared to a non-substituted benzaldehyde. This enhanced reactivity can be beneficial but also makes the aldehyde more susceptible to unwanted side reactions like the Cannizzaro reaction in the presence of strong bases.
-
-
Q: Can I protect the aldehyde group before performing other transformations?
-
A: Yes, protecting the aldehyde is an excellent strategy to prevent side reactions, especially when using strong nucleophiles, bases, or reducing agents. A common method is to form an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to many reaction conditions (e.g., Grignard reagents, organolithiums, hydride reductions, SNAr) and can be easily removed afterward with aqueous acid.
-
References
-
Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-fluoro-2-nitrobenzaldehyde. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: About. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]
-
Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
-
ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PMC. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]
Sources
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Purification techniques for products derived from "4-Bromo-5-fluoro-2-nitrobenzaldehyde"
Answering the growing need for specialized support in synthetic chemistry, this guide provides in-depth troubleshooting for the purification of compounds derived from 4-Bromo-5-fluoro-2-nitrobenzaldehyde. As a versatile starting material in drug discovery and materials science, its derivatives often present unique purification challenges due to their polarity, potential for isomer formation, and thermal sensitivity. This technical support center is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex purification issues.
Troubleshooting Guide: From Crude Reaction to Purified Product
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing step-by-step protocols for resolution.
Question 1: My product has "oiled out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon where the compound separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This entraps impurities and defeats the purpose of recrystallization.
Possible Causes:
-
High Impurity Concentration: A significant level of impurities can depress the melting point of your product, causing it to liquefy below the boiling point of the solvent.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and ordered lattice formation. The system defaults to the lower-energy, but disordered, liquid state.[1][2]
-
Solvent-Solute Mismatch: The chosen solvent's boiling point may be higher than the melting point of your compound.[1]
-
Supersaturation: The solution is too concentrated, leading to rapid precipitation as an amorphous oil rather than slow, selective crystallization.
Solutions & Protocols:
-
Re-dissolve and Cool Slowly: Reheat the mixture until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This slow gradient is critical for crystal formation.[1][3]
-
Induce Crystallization: If crystals still don't form, try scratching the inside of the flask at the solution's surface with a glass rod.[1][2] This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also highly effective.[1]
-
Change the Solvent System:
-
Lower Boiling Point Solvent: Choose a solvent with a boiling point well below the expected melting point of your compound.
-
Two-Solvent System: This is often the most effective solution. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes persistently cloudy (turbid).[1][2] Add a drop or two of the good solvent to clarify, then cool slowly.
-
Question 2: Column chromatography is giving me poor separation between my desired product and a closely-running impurity. How can I improve the resolution?
Answer:
Poor resolution in column chromatography, especially for structurally similar compounds like regioisomers, is a frequent challenge. The goal is to maximize the differential partitioning of compounds between the stationary and mobile phases.[4][5]
Possible Causes:
-
Suboptimal Mobile Phase (Eluent): The polarity of your solvent system may be too high, causing all compounds to elute quickly with little separation, or too low, leading to broad, tailing peaks.
-
Column Overloading: Loading too much crude material onto the column prevents the formation of distinct, well-separated bands.
-
Improper Column Packing: Channels or cracks in the stationary phase (e.g., silica gel) lead to an uneven solvent front, causing bands to become distorted and overlap.[3]
-
Isomeric Impurities: Positional isomers often have very similar polarities, making them inherently difficult to separate with standard methods.[3][6]
Solutions & Protocols:
-
Systematic Mobile Phase Optimization with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for optimizing the mobile phase before committing to a full column.[3]
-
Goal Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of 0.25-0.35 on the TLC plate. This generally provides the best separation on a silica gel column.
-
Protocol:
-
Dissolve a small sample of your crude mixture.
-
Spot the sample on at least 3-4 TLC plates.
-
Develop each plate in a different solvent system. For nitroaromatic compounds, start with varying ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7]
-
Adjust the ratio of polar to non-polar solvent until you achieve the target Rf for your product and see maximal separation from the impurity. For very polar compounds, a methanol/dichloromethane system may be necessary.[7]
-
-
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity by increasing the proportion of the more polar solvent. This sharpens peaks and improves the separation of more retained compounds.
-
Proper Sample Loading:
-
Rule of Thumb: Use a mass of stationary phase that is at least 30-50 times the mass of your crude sample.
-
Loading Technique: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. For less soluble compounds, dissolve them in a stronger solvent (e.g., dichloromethane), adsorb this solution onto a small amount of silica gel, dry the silica completely, and load the resulting free-flowing powder onto the top of the column. This "dry loading" technique often results in sharper bands.
-
-
Consider Alternative Stationary Phases: If silica gel (a polar, acidic stationary phase) fails, consider alumina (which can be acidic, neutral, or basic) or reversed-phase silica (a non-polar stationary phase where polar compounds elute first).[4][5]
| Compound Polarity | Good Starting Solvent System (Normal Phase) | Notes |
| Non-polar | 100% Hexane or 5% Ether/Hexane | For compounds with little to no polarity. |
| Moderately Polar | 10-50% Ethyl Acetate/Hexane | This is the most common and versatile range for many organic products.[7] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane | For products with multiple heteroatoms or hydrogen-bonding capability.[7] |
| Very Polar/Amines | 5-10% Methanol/Dichloromethane (+1% NH4OH) | The addition of a base can prevent tailing of amine-containing compounds on acidic silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with derivatives of 4-Bromo-5-fluoro-2-nitrobenzaldehyde?
A1: The impurity profile depends heavily on the specific reaction. However, common impurities include:
-
Unreacted Starting Material: 4-Bromo-5-fluoro-2-nitrobenzaldehyde itself.
-
Positional Isomers: If the reaction involves further substitution on the aromatic ring, the formation of regioisomers is a significant possibility. Separating these often requires careful chromatography or fractional crystallization.[3][6]
-
Over-reacted or Byproducts: For example, in a reduction of the nitro group, you might see partially reduced intermediates (hydroxylamines). In reactions involving the aldehyde, side products from Cannizzaro reactions or aldol condensations can occur under certain conditions.
-
Reagents and Catalysts: Residual catalysts or unconsumed reagents from the reaction.
Q2: My final product is a solid, but it seems resistant to all common recrystallization solvents. What should I do?
A2: This suggests your product may have very high polarity or strong intermolecular forces (like hydrogen bonding), making it poorly soluble.
-
Try More Polar Solvents: If you have been using solvents like hexanes, ethyl acetate, or toluene, move to more polar options like ethanol, methanol, or isopropanol.[1][3] Acetonitrile or even dimethylformamide (DMF) can be used, though their high boiling points can make removal difficult.
-
Acid/Base Chemistry: If your molecule has an acidic or basic functional group, you may be able to perform an acid-base extraction. Dissolve the crude material in an organic solvent, wash with an aqueous acid or base to pull the desired product into the aqueous layer as a salt, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then neutralize the aqueous layer to precipitate your purified product.
-
Default to Chromatography: If recrystallization proves impractical, column chromatography is the most reliable alternative for purifying "difficult" solids.[3]
Q3: How can I effectively remove a highly polar byproduct from my less polar main product?
A3: This is an ideal scenario for a simple purification technique.
-
Aqueous Wash/Extraction: If the byproduct is water-soluble (e.g., salts, very polar small molecules), dissolving your crude product in an immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it several times with water or brine can effectively remove the impurity.
-
Silica Plug Filtration: Dissolve the crude product in a minimally polar solvent that fully dissolves your main product but not the impurity. Pass this solution through a short column ("plug") of silica gel. The less polar product will elute quickly with the solvent, while the highly polar byproduct will remain strongly adsorbed to the top of the silica. This is much faster than a full chromatography column.
Workflow & Visualization
A logical approach to purification is essential to save time and material. The following decision tree illustrates a standard workflow for purifying a product derived from a chemical reaction.
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of 3-Nitro-4-phenylmethoxybenzamide.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene.
- Phenomenex. (2025, December 12). Column Chromatography Guide.
- Fluoromart. (n.d.). 4-Bromo-5-fluoro-2-nitro-benzaldehyde.
- Fluoromart. (n.d.). 5-bromo-4-fluoro-2-nitrobenzaldehyde.
- Goueth, P. N., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Benchchem. (n.d.). Application Notes and Protocols: Derivatization of 3-Fluoro-4-nitrobenzaldehyde Oxime for Biological Assays.
- Google Patents. (2009, December 31). CN104788319A - Preparation method of o-nitrobenzaldehyde derivative.
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
- ResearchGate. (2017, April). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
Sources
Validation & Comparative
Comparative analysis of synthetic routes using "4-Bromo-5-fluoro-2-nitrobenzaldehyde"
Comparative Analysis of Synthetic Routes Using 4-Bromo-5-fluoro-2-nitrobenzaldehyde
As a highly orthogonal, multi-functional building block, 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) is a cornerstone intermediate in modern medicinal chemistry. Its architecture features three distinct reactive sites: an electrophilic aldehyde, a reducible nitro group, and a di-halogenated aromatic ring (bromo and fluoro). This unique substitution pattern allows researchers to execute highly regioselective transformations, making it indispensable for synthesizing complex heterocyclic scaffolds such as quinolone antibacterials, tyrosine kinase inhibitors, and indazole derivatives [1, 2].
This guide provides an objective, data-driven comparison of the primary synthetic routes utilizing this compound, detailing the causality behind reagent selection and offering self-validating experimental protocols for laboratory execution.
Mechanistic Overview & Pathway Divergence
The strategic value of 4-Bromo-5-fluoro-2-nitrobenzaldehyde lies in its ability to undergo divergent syntheses based on the selected reaction conditions. The three most prominent pathways include:
-
Selective Nitro Reduction (Pathway A): Reduction of the nitro group to an amine yields 2-amino-4-bromo-5-fluorobenzaldehyde. This is a critical precursor for quinazoline and quinolone cores [1].
-
Reductive Cyclization (Pathway B): Treatment with hydrazine hydrate triggers a one-pot condensation and cyclization, yielding 6-bromo-5-fluoro-1H-indazole [2].
-
Multi-Component Condensation (Pathway C): A one-pot, three-component reaction with active methylidenes and secondary cycloamines yields stereoselective 2-aminobenzylidene derivatives [3].
Divergent synthetic pathways from 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
Quantitative Comparison of Synthetic Routes
When designing a synthetic route, the choice of reagents drastically impacts chemoselectivity—particularly the preservation of the aryl bromide, which is essential for downstream cross-coupling (e.g., Suzuki-Miyaura reactions).
| Synthetic Target | Reagents / Catalyst | Temp / Time | Yield | Atom Economy | Key Mechanistic Advantage |
| 2-Amino-4-bromo-5-fluorobenzaldehyde | Iron powder, AcOH, EtOH/H₂O | 90 °C / 30 min | 85–92% | Moderate | Chemoselective: Prevents hydrodehalogenation of the C-Br bond [1]. |
| 6-Bromo-5-fluoro-1H-indazole | Hydrazine hydrate (N₂H₄·H₂O) | 110 °C / 4–6 h | 70–80% | High | One-Pot: Hydrazine acts as both nucleophile and reducing agent [2]. |
| 2-Aminobenzylidene Derivatives | Cycloamines, Methylidenes | Ambient / 2–4 h | 52–88% | High | Stereoselective: High E/Z control via steric hindrance [3]. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process visual and physical changes are highlighted to confirm reaction progression.
Protocol A: Chemoselective Iron-Mediated Nitro Reduction
Target: 2-Amino-4-bromo-5-fluorobenzaldehyde
Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated here because it will rapidly cleave the aryl carbon-bromine bond. Using Iron powder in a mildly acidic protic solvent system (EtOH/H₂O/AcOH) selectively reduces the nitro group via a single-electron transfer (SET) mechanism while leaving the halogens intact [1].
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq, e.g., 100 g) in a solvent mixture of Ethanol (7.5 volumes), Water (5.0 volumes), and Glacial Acetic Acid (1.5 volumes) at 10 °C.
-
Reagent Addition: Add Iron powder (4.4 eq, 325 mesh preferred for surface area) in small portions over 15 minutes. Self-Validation: The solution will transition from a clear yellow to a dark, opaque suspension.
-
Heating: Attach a reflux condenser and heat the mixture to 90 °C. Stir vigorously for 30 minutes. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active, higher Rf) should completely disappear, replaced by a lower Rf spot that stains positive with ninhydrin (indicating a primary amine).
-
Workup: Cool to room temperature and concentrate the volatiles in vacuo. Extract the resulting aqueous suspension with Ethyl Acetate (3 × 5 volumes).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acetic acid, followed by brine. Dry over anhydrous MgSO₄, filter, and evaporate to yield the target aniline as a solid.
Experimental workflow for the chemoselective iron-mediated nitro reduction.
Protocol B: One-Pot Reductive Cyclization
Target: 6-Bromo-5-fluoro-1H-indazole
Causality & Rationale: The synthesis of the indazole core traditionally requires diazotization of an aniline. However, utilizing 4-bromo-5-fluoro-2-nitrobenzaldehyde allows for a direct reductive cyclization. Hydrazine hydrate first condenses with the aldehyde to form a hydrazone intermediate. Subsequent heating drives the intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitro-bearing carbon (facilitated by the reduction of the nitro group), forming the thermodynamically stable aromatic indazole ring [2].
Step-by-Step Methodology:
-
Condensation: Dissolve 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP) or neat Ethanol.
-
Hydrazine Addition: Slowly add Hydrazine hydrate (N₂H₄·H₂O, 3.0–5.0 eq) dropwise at 0 °C. Self-Validation: An immediate color change and slight exotherm indicate the formation of the intermediate hydrazone.
-
Cyclization: Heat the reaction mixture to 110 °C for 4–6 hours. Self-Validation: Evolution of gas (nitrogen/water vapor) may be observed. TLC monitoring will show the conversion of the intermediate to the highly fluorescent indazole product.
-
Precipitation & Isolation: Cool the mixture to room temperature and pour it into ice-cold water. The crude 6-bromo-5-fluoro-1H-indazole will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol/water to achieve >95% purity.
Conclusion
The utility of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is dictated by the precise control of reaction conditions. For researchers developing quinolone-based antibacterials, the Iron/AcOH reduction is the superior route, offering high chemoselectivity that preserves the critical C-Br bond for downstream functionalization. Conversely, for the development of kinase inhibitors requiring an indazole scaffold, the Hydrazine-mediated reductive cyclization provides a highly atom-economical, one-pot solution that bypasses unstable diazonium intermediates.
References
- Google Patents. (2016). WO2016020836A1 - Quinolone derivatives as antibacterials.
The Strategic Advantage of 4-Bromo-5-fluoro-2-nitrobenzaldehyde in the Synthesis of Bioactive Molecules: A Comparative Guide
In the landscape of medicinal chemistry and drug discovery, the architectural precision of a starting material can dictate the success of a synthetic campaign. Among the myriad of building blocks available to researchers, substituted benzaldehydes are of paramount importance due to their versatile reactivity. This guide provides an in-depth technical comparison of 4-Bromo-5-fluoro-2-nitrobenzaldehyde, a uniquely functionalized reagent, against its alternatives in the synthesis of bioactive molecules. We will explore its reactivity, supported by experimental data from analogous systems, and provide detailed protocols for its application, offering a comprehensive resource for scientists and drug development professionals.
Unpacking the Reactivity of 4-Bromo-5-fluoro-2-nitrobenzaldehyde: A Trifecta of Functionality
The synthetic utility of 4-Bromo-5-fluoro-2-nitrobenzaldehyde stems from the interplay of its three key substituents: a nitro group, a bromine atom, and a fluorine atom, all adorning a benzaldehyde core.
-
The Aldehyde: This primary functional group serves as a versatile handle for a multitude of transformations, most notably condensation reactions and reductive aminations, which are fundamental in the construction of diverse molecular scaffolds.
-
The Nitro Group: Positioned ortho to the aldehyde, the strongly electron-withdrawing nitro group significantly enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.[1][2] This electronic effect also acidifies the benzylic protons of the resulting derivatives, opening up further synthetic possibilities.
-
The Halogens (Bromo and Fluoro): The presence of two different halogens offers orthogonal reactivity. The bromine atom is a well-established handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and other carbon-based fragments. The fluorine atom, on the other hand, can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.[3][4]
This unique combination of functional groups makes 4-Bromo-5-fluoro-2-nitrobenzaldehyde a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules.
Comparative Analysis: 4-Bromo-5-fluoro-2-nitrobenzaldehyde vs. Alternative Benzaldehydes
To fully appreciate the advantages of 4-Bromo-5-fluoro-2-nitrobenzaldehyde, it is essential to compare its properties and reactivity with other commonly used substituted benzaldehydes.
| Property | 4-Bromo-5-fluoro-2-nitrobenzaldehyde | 4-Bromo-2-nitrobenzaldehyde | 2-Nitrobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₃BrFNO₃ | C₇H₄BrNO₃ | C₇H₅NO₃ | C₇H₅FO |
| Molecular Weight | 248.01 g/mol | 230.02 g/mol | 151.12 g/mol | 124.11 g/mol |
| CAS Number | 213382-40-2 | 5551-12-2 | 552-89-6 | 459-57-4 |
| Reactivity of Aldehyde | Highly activated due to ortho-nitro group | Highly activated due to ortho-nitro group | Activated due to ortho-nitro group | Moderately activated |
| Potential for Cross-Coupling | Yes (Bromine) | Yes (Bromine) | No | No |
| Potential for SNAr | Yes (Fluorine) | No | No | Yes (Fluorine) |
| Metabolic Stability Modulation | Yes (Fluorine) | No | No | Yes (Fluorine) |
The table above highlights the superior versatility of 4-Bromo-5-fluoro-2-nitrobenzaldehyde. While other reagents offer some of the desired functionalities, none combine the high reactivity of the aldehyde with the orthogonal handles for both cross-coupling and potential SNAr reactions, along with the beneficial effects of fluorine incorporation.
Application in Bioactive Molecule Synthesis: Protocols and Performance
The true measure of a synthetic building block lies in its practical application. Below, we provide detailed protocols for key reactions where 4-Bromo-5-fluoro-2-nitrobenzaldehyde can be effectively employed, with a focus on the synthesis of scaffolds relevant to drug discovery.
Knoevenagel Condensation: A Gateway to Diverse Heterocycles
The Knoevenagel condensation is a powerful tool for C-C bond formation and a common strategy for synthesizing a wide array of bioactive molecules.[5][6][7] The enhanced electrophilicity of the aldehyde in 4-Bromo-5-fluoro-2-nitrobenzaldehyde makes it an excellent substrate for this reaction.
Representative Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Expected Performance: While specific yield data for 4-Bromo-5-fluoro-2-nitrobenzaldehyde in this reaction is not widely published, similar activated benzaldehydes, such as 2-nitrobenzaldehyde, typically provide high yields (often >90%) in Knoevenagel condensations under mild conditions.[8][9]
Diagram: Mechanism of the Knoevenagel Condensation
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Synthesis of Kinase Inhibitor Scaffolds: A Modern Application
Protein kinases are crucial targets in modern drug discovery, particularly in oncology.[3][10] Many kinase inhibitors feature a heterocyclic core, which can be efficiently synthesized using substituted benzaldehydes. The functional handles on 4-Bromo-5-fluoro-2-nitrobenzaldehyde make it an ideal starting material for building complex kinase inhibitor libraries.
Representative Experimental Protocol: Synthesis of a Pyrimidine-Based Scaffold
This protocol describes a multi-step synthesis of a hypothetical kinase inhibitor scaffold, illustrating the utility of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
Step 1: Reductive Amination
-
Reaction Setup: To a solution of 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 mmol) in methanol (10 mL), add a primary amine (e.g., cyclopropylamine, 1.2 mmol) and a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench with water and extract the product with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 2: Cyclization to form a Dihydropyrimidine Core
-
Reaction Setup: The product from Step 1 (1.0 mmol) is dissolved in a suitable solvent such as ethanol, followed by the addition of a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) and urea (1.5 mmol).
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., HCl) is added.
-
Reaction Execution: The mixture is heated to reflux for several hours.
-
Work-up and Purification: Upon cooling, the dihydropyrimidine product often precipitates and can be collected by filtration.
Step 3: Suzuki Cross-Coupling
-
Reaction Setup: The dihydropyrimidine from Step 2 (1.0 mmol), a boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a mixture of dioxane and water.
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Diagram: Synthetic Workflow for a Kinase Inhibitor Scaffold
Caption: The addition-elimination mechanism of SNAr.
Conclusion: A Versatile and Powerful Tool for Modern Synthesis
4-Bromo-5-fluoro-2-nitrobenzaldehyde emerges as a highly versatile and powerful building block for the synthesis of bioactive molecules. Its unique combination of a highly activated aldehyde, a handle for cross-coupling reactions, and a fluorine atom for property modulation and potential SNAr reactions provides medicinal chemists with a strategic advantage. While direct comparative studies on its efficacy against alternatives are still emerging, the foundational principles of organic chemistry and data from analogous systems strongly support its utility. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of well-designed starting materials like 4-Bromo-5-fluoro-2-nitrobenzaldehyde will undoubtedly play a pivotal role in advancing the field.
References
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]
-
The Influence of Nitro Group on Synthesis. JOCPR. Available at: [Link]
-
Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available at: [Link]
-
Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
Sources
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- 2. ojs.wiserpub.com [ojs.wiserpub.com]
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- 10. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
Assessing the purity of "4-Bromo-5-fluoro-2-nitrobenzaldehyde" reaction products
A Comparative Guide to Assessing the Purity of 4-Bromo-5-fluoro-2-nitrobenzaldehyde Reaction Products
Introduction & The Analytical Challenge
The synthesis and purification of 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) present unique analytical challenges. As a highly functionalized aromatic building block, it is essential for synthesizing complex pharmacophores, including indazole-based compounds[1] and quinolone antibacterial derivatives[2]. Because the molecule contains three distinct electron-withdrawing groups (bromo, fluoro, nitro) and a reactive aldehyde, its synthesis—typically involving the nitration or halogenation of precursor benzaldehydes—is highly susceptible to generating closely related regioisomers, des-halogenated byproducts, and unreacted starting materials[3][4].
As an application scientist, I emphasize that relying on a single analytical modality (such as standard HPLC area normalization) is a critical vulnerability. Co-eluting isomers or non-UV-absorbing impurities can easily be masked. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating, orthogonal testing strategy.
Comparative Analysis of Analytical Modalities
To ensure absolute confidence in the purity profile of 4-Bromo-5-fluoro-2-nitrobenzaldehyde, we must leverage the distinct physical properties of the molecule across different platforms. The table below summarizes the comparative performance of three orthogonal techniques.
| Analytical Technique | Primary Utility | Detection Mechanism | Key Advantage for this Compound | Limitations |
| HPLC-UV (PFP Phase) | Non-volatile organic purity & Isomeric profiling | UV Absorbance (254 nm) | Baseline separation of positional isomers via strong π-π and dipole interactions. | Cannot detect non-UV absorbing impurities (e.g., inorganic salts). |
| LTM GC-MS | Volatile impurities & Structural confirmation | Mass-to-charge ratio (m/z) | Confirms the presence of bromine via its distinct 79Br/81Br isotopic signature[5]. | Nitroaromatics can be thermally labile; requires ultrafast heating[4]. |
| 1H qNMR | Absolute mass fraction quantitation | Radiofrequency absorption | Yields absolute purity without requiring a reference standard of the target[6]. | Lower sensitivity for trace impurities (<0.5%) compared to chromatography. |
Workflow & Impurity Visualizations
Orthogonal analytical workflow for validating halogenated nitrobenzaldehyde purity.
Common impurity generation pathways during the synthesis of halogenated nitrobenzaldehydes.
Self-Validating Experimental Methodologies
Methodology 1: High-Resolution HPLC-UV (Isomeric Profiling)
Standard C18 columns often fail to resolve closely related halogenated regioisomers due to their identical hydrophobic footprints.
-
Causality & Choice: We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring of the PFP phase engages in strong π-π, dipole-dipole, and charge-transfer interactions with the highly electron-deficient 4-bromo-5-fluoro-2-nitroaromatic system. This alternative selectivity enables the baseline separation of positional isomers that would otherwise co-elute[6].
-
Self-Validating Protocol:
-
System Suitability Testing (SST): Inject a resolution mixture containing 4-Bromo-5-fluoro-2-nitrobenzaldehyde and a known isomer standard (e.g., 6-bromo-5-fluoro-2-nitrobenzaldehyde). Proceed only if the Resolution factor (Rs) is > 2.0.
-
Mobile Phase Preparation: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier suppresses the ionization of trace acidic impurities and sharpens the aldehyde peak shape.
-
Sample Preparation: Dissolve 10 mg of the crude product in 10 mL of the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Execution: Run the gradient method at 1.0 mL/min, monitoring at 254 nm (optimal for the nitroaromatic chromophore).
-
Validation Check: Perform a blank injection (diluent only) immediately after the highest concentration sample to definitively rule out column carryover.
-
Methodology 2: Low Thermal Mass GC-MS (Volatiles & Isotopic Confirmation)
While HPLC is excellent for non-volatiles, it cannot easily identify the chemical nature of unknown impurities.
-
Causality & Choice: We employ Low Thermal Mass Gas Chromatography (LTM-GC) coupled with Mass Spectrometry. Nitrobenzaldehydes can be thermally labile; LTM-GC allows for ultrafast temperature programming, minimizing the compound's residence time in the heated column and preventing on-column degradation[4].
-
Self-Validating Protocol:
-
Column Selection: Use a mid-polarity DB-624 capillary column, which provides excellent selectivity for halogenated volatiles[4][7].
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of GC-grade dichloromethane.
-
Injection: Inject 1 µL in split mode (50:1) to prevent detector saturation.
-
Temperature Program: Initial 50°C, ramp at 30°C/min to 250°C.
-
Validation Check (Isotopic Signature): The mass spectrometer serves as an internal validator. Bromine naturally occurs as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. The target peak must exhibit a molecular ion cluster at m/z 247 and 249 with equal intensity[5]. Any deviation from this 1:1 ratio indicates co-elution with a non-brominated impurity.
-
Methodology 3: Quantitative NMR (Absolute Purity Determination)
Chromatographic methods rely on the assumption that all impurities elute and are detectable by the chosen sensor. qNMR requires no such assumptions.
-
Causality & Choice: 1H qNMR provides a direct, primary measurement of absolute mass fraction purity. Because the signal integral is strictly proportional to the number of nuclei, we can determine purity without needing a highly pure reference standard of 4-Bromo-5-fluoro-2-nitrobenzaldehyde itself[3][6].
-
Self-Validating Protocol:
-
Internal Calibrant Selection: Select a certified reference material (CRM) such as 1,3,5-Trimethoxybenzene. Its singlet protons (~6.1 ppm) do not overlap with the downfield aromatic protons of the nitrobenzaldehyde (typically 7.5–8.5 ppm).
-
Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of the internal calibrant using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.7 mL of CDCl3[3].
-
Acquisition: Acquire the 1H spectrum with a long relaxation delay (D1 ≥ 5 × T1 of the slowest relaxing proton) to ensure complete magnetization recovery.
-
Validation Check: Integrate the calibrant peak and the isolated aromatic protons of the target. Calculate the absolute mass fraction. If the qNMR purity is significantly lower than the HPLC area %, it definitively proves the presence of "invisible" non-UV-absorbing impurities (e.g., inorganic salts or residual aliphatic solvents).
-
References
-
PubChemLite , "4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3)". 5[5]
-
Benchchem , "A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde". 6[6]
-
Benchchem , "A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde". 3[3]
-
Benchchem , "6-Bromo-5-fluoro-1H-indazole | 1286734-85-7". 1[1]
-
Google Patents , "WO2016020836A1 - Quinolone derivatives as antibacterials".2[2]
-
PMC , "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design". 7[7]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Bromo-5-fluoro-2-nitrobenzaldehyde and its Non-Fluorinated Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are pivotal building blocks. Their utility stems from the dual reactivity of the aldehyde functional group and the tunable electronic nature of the aromatic ring. Among these, nitro-substituted halo-benzaldehydes are particularly valuable due to their enhanced reactivity in key synthetic transformations. This guide provides an in-depth comparison of 4-Bromo-5-fluoro-2-nitrobenzaldehyde with its non-fluorinated counterpart, 4-Bromo-2-nitrobenzaldehyde , offering insights into how the strategic incorporation of a fluorine atom modulates the molecule's chemical behavior.
The Decisive Role of Electronic Effects: A Foundation for Reactivity
To comprehend the reactivity differences between these analogs, one must first appreciate the interplay of electronic effects exerted by the substituents on the aromatic ring. The net reactivity is not a simple sum of individual contributions but a synergistic outcome of competing inductive and resonance forces.
-
The Nitro Group (-NO₂): This is the primary activating group. As a powerful electron-withdrawing group, it operates through both the inductive effect (-I), pulling electron density through the sigma bonds, and the resonance effect (-M), delocalizing electron density from the ring.[1][2][3] Its presence, particularly ortho and para to a leaving group, is essential for facilitating nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate.[1][2]
-
The Halogens (-F and -Br): Halogens present a classic dichotomy of electronic effects.
-
Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect. Fluorine, being the most electronegative element, has a significantly stronger -I effect than bromine.[4][5][6][7]
-
Resonance Effect (+M): The lone pairs on the halogens can be donated into the aromatic π-system, an electron-donating resonance effect.[4] This donation depends on the orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital. The smaller 2p orbital of fluorine allows for more effective overlap compared to the larger 4p orbital of bromine, making fluorine a more effective, albeit still weak, resonance donor.[4][8]
-
In the context of SNAr, the strong inductive withdrawal is the dominant factor for halogens, which is why they are considered deactivating groups in electrophilic substitutions but have a more complex role in nucleophilic substitutions.[8]
-
The Aldehyde Group (-CHO): The aldehyde group is moderately electron-withdrawing and deactivating towards electrophilic substitution.[9][10] Its primary influence in the context of this guide is its own susceptibility to nucleophilic attack and its contribution to the overall electron-deficient nature of the ring.
Caption: Interplay of inductive (-I) and resonance (-M) effects.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between 4-bromo-5-fluoro-2-nitrobenzaldehyde and its non-fluorinated analog is observed in SNAr reactions. These reactions are fundamental for forging new carbon-heteroatom bonds.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first, and typically rate-determining, step is the nucleophilic attack on the carbon bearing the leaving group, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3][5] The stability of this complex is paramount.
Caption: The addition-elimination mechanism of SNAr reactions.
Analysis:
-
Activation of the Ring: In both molecules, the nitro group at the C2 position strongly activates the ring for nucleophilic attack, particularly at the C4 position where the bromine is located (para to the nitro group).
-
The Fluorine Advantage: The presence of the fluorine atom at the C5 position in 4-bromo-5-fluoro-2-nitrobenzaldehyde provides a significant rate enhancement for SNAr at the C4 position compared to the non-fluorinated analog. This is due to the potent electron-withdrawing inductive effect (-I) of fluorine.[5] This effect further increases the electrophilicity of the aromatic ring and, crucially, provides additional stabilization for the negative charge that develops in the Meisenheimer complex during the nucleophilic attack. This stabilization lowers the activation energy of the rate-determining step, accelerating the overall reaction.[5][11]
-
The "Element Effect": In SNAr reactions, the typical leaving group trend seen in SN1/SN2 reactions (I > Br > Cl > F) is inverted, with the order of reactivity being F > Cl > Br > I.[1][11][12] This is because the C-X bond is broken in the fast, second step of the reaction. The rate is determined by the first step, where the high electronegativity of fluorine stabilizes the anionic intermediate more effectively than other halogens.[5][11] While in our primary comparison the bromine at C4 is the leaving group, this principle underscores the powerful activating effect of fluorine as a substituent.
Quantitative Data Summary
While precise kinetic data requires dedicated experimentation, the established principles of physical organic chemistry allow for a robust qualitative and semi-quantitative comparison.
| Compound | Key Substituents | Expected Relative Rate of SNAr (at C4-Br) | Rationale |
| 4-Bromo-2-nitrobenzaldehyde | -NO₂ (ortho to Br)-CHO (meta to Br) | Baseline (Moderate to High) | The aromatic ring is significantly activated for SNAr at the C4 position by the powerful electron-withdrawing nitro group located para to it. |
| 4-Bromo-5-fluoro-2-nitrobenzaldehyde | -NO₂ (ortho to Br)-F (meta to Br)-CHO | Significantly Higher | The addition of the highly electronegative fluorine atom provides a powerful inductive (-I) pull, further depleting the ring of electron density. This enhances the stabilization of the Meisenheimer complex, lowering the activation energy and dramatically increasing the reaction rate.[5] |
Reactivity of the Aldehyde Carbonyl
The electronic effects of the ring substituents also modulate the reactivity of the aldehyde group itself. The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles.
-
In 4-bromo-5-fluoro-2-nitrobenzaldehyde , the cumulative electron-withdrawing power of the nitro, bromo, and fluoro groups makes the aldehyde's carbonyl carbon significantly more electron-deficient and, therefore, more electrophilic than in the non-fluorinated analog.
-
This enhanced electrophilicity translates to faster reaction rates in typical aldehyde transformations, such as:
Researchers should anticipate that reactions involving the aldehyde group of the fluorinated compound may require milder conditions or shorter reaction times compared to its non-fluorinated counterpart.
Experimental Protocol: A Comparative SNAr Reaction
This protocol provides a framework for experimentally verifying the reactivity differences between the two analogs using a common nucleophile, morpholine.
Objective: To compare the rate of nucleophilic aromatic substitution of the bromine atom in 4-bromo-2-nitrobenzaldehyde and 4-bromo-5-fluoro-2-nitrobenzaldehyde with morpholine.
Materials:
-
4-Bromo-2-nitrobenzaldehyde
-
4-Bromo-5-fluoro-2-nitrobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Reaction vials, stir bars, heating block
-
TLC plates, HPLC or GC-MS for monitoring
Procedure:
-
Reaction Setup: In two separate, labeled reaction vials, place 4-bromo-2-nitrobenzaldehyde (1.0 mmol) and 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 mmol), respectively.
-
Reagent Addition: To each vial, add K₂CO₃ (2.0 mmol) and a magnetic stir bar. Add DMSO (5 mL) to each vial and begin stirring.
-
Nucleophile Addition: Add morpholine (1.2 mmol) to each reaction mixture at room temperature.
-
Reaction: Heat both reaction mixtures to 80°C using a pre-heated block.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC, HPLC, or GC-MS. The disappearance of the starting material and the appearance of the product spot/peak should be tracked. It is anticipated that the reaction with the fluorinated substrate will proceed to completion significantly faster.
-
Workup (upon completion): Cool the reaction mixtures to room temperature. Pour the contents into a separatory funnel containing water (20 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Generalized experimental workflow for the comparative SNAr reaction.
Conclusion
The strategic placement of a fluorine atom on the 4-bromo-2-nitrobenzaldehyde scaffold imparts a profound and synthetically advantageous enhancement in reactivity. Compared to its non-fluorinated analog, 4-bromo-5-fluoro-2-nitrobenzaldehyde exhibits:
-
Significantly Increased Reactivity in SNAr: The potent inductive effect of fluorine accelerates the rate-determining nucleophilic attack by stabilizing the Meisenheimer intermediate.
-
Enhanced Electrophilicity of the Aldehyde Group: The cumulative electron-withdrawing nature of the substituents renders the carbonyl carbon more susceptible to nucleophilic attack, potentially allowing for milder reaction conditions in transformations involving the aldehyde.
For scientists and researchers in drug discovery and materials development, understanding these nuanced reactivity differences is not merely academic. It is a critical factor in reaction design, enabling the selection of more efficient synthetic routes, reducing reaction times, and potentially improving overall yields. The fluorinated analog, therefore, represents a more activated and versatile building block for complex molecular architectures.
References
- Organic Syntheses Procedure. o-NITROBENZALDEHYDE.
- Fluoromart. 4-Bromo-5-fluoro-2-nitro-benzaldehyde.
- BenchChem. The Dichotomy of Halogen Influence: An In- depth Technical Guide to the Electronic Effects of Bromine and Fluorine on the Phenol Ring.
- BenchChem. A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
- Damrauer, R., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed.
- Martinez, R., et al. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. MDPI.
- BenchChem. Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions.
- ChemicalBook. 5-Fluoro-2-nitrobenzadehyde.
- Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
- Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- AiFChem. 5-Fluoro-2-nitrobenzaldehyde.
- Wikipedia. Nucleophilic aromatic substitution.
- Quora. How is the electron affinity of fluorine greater than that of bromine?.
- College of St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects.
- ResearchGate. Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group.
- Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Zhang, G. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
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Comparative Validation Guide: Synthetic Methodologies Utilizing 4-Bromo-5-fluoro-2-nitrobenzaldehyde
Executive Summary
As a Senior Application Scientist, selecting the optimal synthetic route for halogenated building blocks is paramount for downstream success in drug discovery. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) is a highly versatile, multi-functionalized scaffold. The strategic placement of the fluorine atom enhances metabolic stability and bioavailability in final Active Pharmaceutical Ingredients (APIs)[1], while the bromine atom serves as a critical handle for palladium-catalyzed cross-coupling reactions[2].
This guide objectively compares the performance of divergent synthetic methods utilizing this compound, providing validated protocols for the generation of quinolone and indazole derivatives. By analyzing the causality behind reagent selection, this document serves as a self-validating framework for researchers scaling up these critical intermediates.
Mechanistic Rationale & Alternative Pathway Analysis
The reactivity of 4-bromo-5-fluoro-2-nitrobenzaldehyde is defined by its ortho-nitroaldehyde configuration, which is primed for reductive transformations. Depending on the chosen reagents, the pathway diverges into two major pharmaceutical classes:
-
Pathway A (Quinolone Precursors): The reduction of the nitro group to yield 2-amino-4-bromo-5-fluorobenzaldehyde is a critical step in synthesizing bacterial DNA gyrase inhibitors[3][4]. The primary alternative, catalytic hydrogenation (Pd/C with H₂), frequently results in undesired hydrodehalogenation, cleaving the labile C-Br bond. Conversely, the use of Iron powder in acetic acid (Fe/AcOH) offers strict chemoselectivity, reducing the nitro group without compromising the halogen substituents[4].
-
Pathway B (Indazole Scaffolds): The synthesis of 6-bromo-5-fluoro-1H-indazole, a key intermediate for kinase inhibitors, traditionally involves a multi-step reduction followed by diazotization. A superior alternative is the one-pot reductive cyclization using hydrazine hydrate. Hydrazine acts dually as a reducing agent and nucleophile, bypassing unstable diazonium intermediates and significantly improving process safety[5][6].
Visualizing the Synthetic Divergence
Divergent synthetic workflows of 4-Bromo-5-fluoro-2-nitrobenzaldehyde to active scaffolds.
Experimental Workflows & Protocol Validation
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls to verify mechanistic success.
Protocol A: Chemoselective Reduction to 2-Amino-4-bromo-5-fluorobenzaldehyde
Objective: Reduce the nitro group to a primary amine while strictly preserving the aryl-bromide bond for downstream cross-coupling.
-
Initiation: To a solution of 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 equiv, e.g., 100 g) in a solvent mixture of EtOH (750 mL) and H₂O (500 mL), add Acetic Acid (AcOH, 150 mL) to establish a mildly acidic, proton-donating environment[3].
-
Reduction: Add Iron (Fe) powder (4.4 equiv, e.g., 99 g) in portions at 10 °C. Causality: Portion-wise addition at a lowered temperature controls the initial exothermic single-electron transfer from Fe to the nitro group[3][4].
-
Propagation: Elevate the temperature to 90 °C and stir for 30 minutes. Causality: The elevated temperature accelerates the reduction, while the short reaction time (30 min) minimizes the risk of side reactions or degradation[4].
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z 248) is fully depleted, and the product mass (m/z 218) is the dominant signal.
-
Workup: Concentrate the volatiles in vacuo. Extract the resulting suspension with EtOAc (3 × 500 mL) and filter through a Celite pad to remove insoluble iron salts[3].
Protocol B: One-Pot Reductive Cyclization to 6-Bromo-5-fluoro-1H-indazole
Objective: Direct formation of the indazole core without isolating hazardous intermediates.
-
Initiation: Dissolve 4-bromo-5-fluoro-2-nitrobenzaldehyde in a polar aprotic solvent (e.g., DMF) at room temperature.
-
Cyclization: Add hydrazine hydrate (excess, typically 3.0 equiv) dropwise. Causality: Hydrazine acts as both the reductant for the nitro moiety and the nucleophile that attacks the adjacent aldehyde. This tandem reactivity forces ring closure in a single pot, bypassing the explosive risks associated with classical Sandmeyer-type diazonium salts[5].
-
Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The formation of a highly polar, UV-active spot (the indazole N-H is highly polar) indicates successful ring closure.
-
Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with water, and purify via flash chromatography if necessary to achieve >97% purity[7].
Quantitative Performance & Method Comparison
The table below summarizes the objective performance metrics of the validated protocols against standard alternatives.
| Performance Metric | Method A: Fe/AcOH Reduction | Alternative: Pd/C Hydrogenation | Method B: Hydrazine Cyclization |
| Target Product | 2-Amino-4-bromo-5-fluorobenzaldehyde | 2-Amino-4-bromo-5-fluorobenzaldehyde | 6-Bromo-5-fluoro-1H-indazole |
| Average Yield | 81.9 - 85% | < 40% (Major impurity: debrominated product) | 75 - 78% |
| Chemoselectivity | Excellent (Preserves C-Br bond) | Poor (Hydrodehalogenation observed) | Excellent (Direct ring closure) |
| Reaction Time | 0.5 hours at 90 °C | 12 - 24 hours at RT | 4 - 6 hours at 80 °C |
| Scalability | High (Validated at 100g scale) | Low (Safety risks with H₂ gas at scale) | Moderate (Exothermic control required) |
| Primary Application | Quinolone Antibacterials | N/A (Not recommended) | Indazole Kinase Inhibitors |
References
- World Intellectual Property Organization. "WO2016020836A1 - Quinolone derivatives as antibacterials." Google Patents.
-
ChemContract Research. "6-bromo-5-fluoro-1H-indazole (CAS 1286734-85-7)." ChemContract. Available at: [Link]
- European Patent Office. "EP4208448A1 - Novel compounds." Google Patents.
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Biological Activity Screening of 4-Bromo-5-fluoro-2-nitrobenzaldehyde Derivatives: A Comparative Guide for Drug Discovery
Executive Summary
For drug development professionals, selecting the right chemical building block is the foundational step in designing high-affinity ligands. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (4-BFNB) has emerged as a highly versatile, privileged scaffold in medicinal chemistry. Its unique substitution pattern—an electrophilic aldehyde, a reducible nitro group, a metabolically stabilizing fluorine, and a cross-coupling-ready bromine—enables the rapid, divergent synthesis of two major therapeutic classes: Indazole-based Kinase Inhibitors (oncology) and Fluoroquinolone-based Antibacterials (infectious disease)[1][2].
This guide objectively compares the biological screening workflows, structure-activity relationships (SAR), and experimental performance of 4-BFNB derivatives against standard alternatives.
Divergent Screening Workflows: Oncology vs. Infectious Disease
The strategic value of 4-BFNB lies in its orthogonal reactivity. Reductive cyclization of the nitro and aldehyde groups yields 6-bromo-5-fluoro-1H-indazole, a core that mimics the purine ring of ATP, making it ideal for kinase inhibition[3]. Alternatively, multi-step condensation forms a quinolone core, where the 5-fluoro group enhances bacterial cell penetration and the 4-bromo group serves as a handle to overcome efflux pump resistance[1].
Divergent biological screening workflows for 4-BFNB derivatives in oncology and infectious disease.
Oncology Pipeline: Indazole-Based PIM Kinase Inhibitors
Causality in Experimental Design
Derivatives of 6-bromo-5-fluoro-1H-indazole are frequently screened against Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are highly implicated in multiple myeloma and prostate cancer[2][4].
To screen these derivatives, researchers utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard fluorescence. Why? Small molecule libraries often contain auto-fluorescent compounds that generate false positives in standard assays. TR-FRET uses a Europium fluorophore with a long emission half-life; by introducing a microsecond delay before reading the signal, transient background auto-fluorescence decays, isolating the true binding event[5].
Self-Validating Protocol: TR-FRET PIM Kinase Assay
This protocol evaluates the ATP-competitive inhibition of PIM-1/2/3 kinases[4]. The system validates itself by calculating the Z'-factor using Staurosporine (positive control) and DMSO (negative control). A Z'-factor > 0.5 confirms assay robustness.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris (pH 7.5), 0.01% Tween-20, 5 mM MgCl₂, 0.01% BSA, and 5 mM DTT[4].
-
Compound Plating: Dispense 0.8 µL of 4-BFNB indazole derivatives (serially diluted in DMSO) into a white 384-well polystyrene plate[4].
-
Enzyme/Substrate Addition: Add 10 µL of a master mix containing 2.5 nM PIM-1 kinase and 0.05 µM Biotin-labeled BAD peptide substrate[4].
-
Reaction Initiation: Add 10 µL of 1 mM ATP to initiate phosphorylation. Incubate at room temperature for 60 minutes.
-
Detection Phase: Add 10 µL of detection buffer containing Europium-labeled anti-phospho antibody (donor) and APC-labeled Streptavidin (acceptor)[5].
-
Signal Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET reader, measuring emission at 615 nm (Europium) and 665 nm (APC)[5]. Calculate the 665/615 ratio to determine the IC₅₀.
TR-FRET biochemical assay logic for evaluating ATP-competitive PIM kinase inhibitors.
Comparative Performance Data: Kinase Inhibition
Data represents typical SAR optimization profiles for 4-BFNB-derived indazoles against PIM kinases.
| Compound Class | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Selectivity (vs. Off-Target Panel) |
| Unsubstituted Indazole Core | >10,000 | >10,000 | >10,000 | N/A |
| 6-Bromo-5-fluoro-1H-indazole | 450 | 820 | 510 | Low (1.5x) |
| Advanced 4-BFNB Derivative | 12 | 45 | 18 | High (>100x) |
| Staurosporine (Control) | 1.2 | 2.5 | 1.8 | Poor (0.1x, Pan-kinase) |
Analysis: While the raw 6-bromo-5-fluoro-1H-indazole core provides moderate baseline affinity, utilizing the bromine atom for Suzuki-Miyaura cross-coupling to add bulky, target-specific side chains drastically drops the IC₅₀ into the low nanomolar range while engineering out the pan-kinase toxicity seen in controls like Staurosporine.
Infectious Disease Pipeline: Fluoroquinolone Antibacterials
Causality in Experimental Design
When 4-BFNB is diverted into the synthesis of quinolones, it acts as an inhibitor of bacterial DNA gyrase and Topoisomerase IV[1]. The fluorine atom at position 5 increases lipophilicity, driving the molecule through the lipid-rich outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa.
To screen these compounds, researchers use a Broth Microdilution Assay . Why phenotypic screening over biochemical? Unlike kinase inhibitors where target binding is sufficient, antibacterials must survive bacterial efflux pumps (e.g., MexAB-OprM) and penetrate cell walls. A biochemical DNA gyrase assay cannot account for cellular permeability; therefore, a whole-cell phenotypic Minimum Inhibitory Concentration (MIC) assay is mandatory.
Self-Validating Protocol: Broth Microdilution MIC Assay
This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines. The assay is self-validating through the inclusion of Quality Control (QC) strains (e.g., E. coli ATCC 25922). If the MIC of the reference antibiotic (Ciprofloxacin) against the QC strain falls outside the CLSI-defined acceptable range, the entire plate is invalidated, preventing false data reporting.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow bacterial strains (Wild-Type and Multi-Drug Resistant) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).
-
Dilution: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to reach a final well concentration of 5 × 10⁵ CFU/mL.
-
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 4-BFNB quinolone derivatives (from 64 µg/mL down to 0.015 µg/mL) in CAMHB.
-
Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Incubate at 37°C for 16–20 hours under aerobic conditions.
-
Readout: Visually inspect the wells or use a spectrophotometer (OD₆₀₀). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance Data: Antibacterial Activity
Data compares 4-BFNB quinolone derivatives against standard clinical therapies.
| Compound Class | E. coli WT (MIC, µg/mL) | P. aeruginosa MDR (MIC, µg/mL) | S. aureus MRSA (MIC, µg/mL) | Cytotoxicity (CC₅₀, µM) |
| 4-BFNB Precursor | >64 | >64 | >64 | 15 (Toxic) |
| Intermediate Quinolone | 8 | 32 | 16 | >100 (Safe) |
| Advanced 4-BFNB Quinolone | 0.25 | 2 | 0.5 | >100 (Safe) |
| Ciprofloxacin (Control) | 0.015 | 16 (Resistant) | 32 (Resistant) | >100 (Safe) |
Analysis: The advanced 4-BFNB-derived fluoroquinolone demonstrates a distinct advantage over standard Ciprofloxacin when treating Multi-Drug Resistant (MDR) P. aeruginosa and MRSA[1]. The strategic modification at the bromine-derived position allows the molecule to evade standard bacterial efflux pumps that typically render Ciprofloxacin ineffective.
References
-
United States Patent 9,278,950 B2 : Compounds Useful as PIM Kinase Inhibitors (Incyte Corporation). 4
-
Patent WO2016020836A1 : Quinolone derivatives as antibacterials (Google Patents). 1
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BenchChem Technical Guide : 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7. 5
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BenchChem Technical Guide : 6-Bromo-5-fluoro-3-methyl-1H-indazole | 1394120-64-9. 3
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A Cost-Benefit Analysis: The Strategic Use of 4-Bromo-5-fluoro-2-nitrobenzaldehyde in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a starting material in multi-step synthesis is a critical decision that balances cost, efficiency, and strategic value. Highly functionalized building blocks, while often more expensive, can provide significant advantages by reducing step counts and enabling access to complex molecular architectures. This guide presents an in-depth cost-benefit analysis of 4-Bromo-5-fluoro-2-nitrobenzaldehyde , a versatile but costly intermediate, comparing its synthetic utility against a more economical alternative.
Profile of a Strategic Building Block: 4-Bromo-5-fluoro-2-nitrobenzaldehyde
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that offers a unique convergence of reactive sites and modulating groups. Each substituent serves a distinct and valuable purpose in synthetic design:
-
Aldehyde Group (-CHO): A versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for building heterocyclic scaffolds.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that can direct nucleophilic aromatic substitution and, critically, serves as a precursor to a primary amine via reduction.
-
Bromo Group (-Br): An ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon frameworks.
-
Fluoro Group (-F): A key modulator of physicochemical properties. In medicinal chemistry, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity.[1][2][3][4]
The strategic placement of these groups makes this compound a high-value precursor for synthesizing novel pharmaceuticals and agrochemicals.
Physicochemical and Cost Profile
| Property | Value | Reference |
| CAS Number | 213382-40-2 | [5] |
| Molecular Formula | C₇H₃BrFNO₃ | [5] |
| Molecular Weight | 248.01 g/mol | [5] |
| Appearance | Solid | [6] |
| Indicative Cost | ~$98 / 1g | [7] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring N1 [pos="0,1.732!"]; N2 [pos="-1.5,0.866!"]; N3 [pos="-1.5,-0.866!"]; N4 [pos="0,-1.732!"]; N5 [pos="1.5,-0.866!"]; N6 [pos="1.5,0.866!"]; C_label [label="C", pos="0,0!"]; // Double bonds N1 -- N2; N3 -- N4; N5 -- N6; N2 -- N3 [style=dashed]; N4 -- N5 [style=dashed]; N6 -- N1 [style=dashed]; // Substituents// Aldehyde at C1 C1_CHO [label="C", pos="0, 2.732!"]; H_CHO [label="H", pos="-0.8, 3.4!"]; O_CHO [label="O", pos="0.8, 3.4!"]; N1 -- C1_CHO; C1_CHO -- H_CHO; C1_CHO -- O_CHO [style=double]; // Nitro at C2 N_NO2 [label="N", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled, pos="-2.5, 1.732!"]; O1_NO2 [label="O", pos="-3.3, 2.4!"]; O2_NO2 [label="O⁻", pos="-2.5, 0.8!"]; N_NO2 [label="N⁺"]; N2 -- N_NO2; N_NO2 -- O1_NO2 [style=double]; N_NO2 -- O2_NO2; // Fluoro at C5 F [label="F", fontcolor="#FFFFFF", fillcolor="#34A853", shape=circle, style=filled, pos="2.5, -1.732!"]; N5 -- F; // Bromo at C4 Br [label="Br", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled, pos="0, -2.732!"]; N4 -- Br;
}
Caption: Structure of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
A Case Study: Synthesis of Substituted Quinolines
Quinolines are a class of nitrogen-containing heterocycles with a broad range of pharmacological activities.[8] The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a powerful method for their synthesis.[9][10]
Using a 2-nitrobenzaldehyde derivative in a domino nitro reduction/Friedländer reaction is a highly efficient modern strategy. It avoids the need to synthesize and isolate the often less stable 2-aminobenzaldehyde intermediates.[11]
This case study compares the synthesis of a target fluorinated quinoline derivative from 4-Bromo-5-fluoro-2-nitrobenzaldehyde versus a non-fluorinated analog from the cheaper alternative, 4-Bromo-2-nitrobenzaldehyde .
Target Molecule: Ethyl 7-bromo-6-fluoro-2-methylquinoline-3-carboxylate.
Caption: Comparative synthetic workflows for quinoline synthesis.
Cost-Benefit Analysis
The core of the analysis lies in comparing the total cost and effort required to reach the desired fluorinated target molecule.
Route A: The Strategic Approach This route utilizes the more expensive starting material, 4-Bromo-5-fluoro-2-nitrobenzaldehyde. The synthesis is a one-pot domino reaction where the nitro group is reduced in situ to an amine, which then undergoes a Friedländer condensation with ethyl acetoacetate to directly form the target quinoline.[11]
Route B: The Economical Approach This route begins with the cheaper 4-Bromo-2-nitrobenzaldehyde. While the initial quinoline synthesis is identical and produces the non-fluorinated analog efficiently, the subsequent introduction of a fluorine atom onto the aromatic ring (late-stage fluorination) is notoriously challenging. Such reactions often require harsh conditions, expensive reagents (e.g., Selectfluor), and can suffer from low yields and poor regioselectivity, making the isolation of the desired product difficult and costly.
Comparative Data Summary
| Metric | Route A (Strategic) | Route B (Economical + Fluorination) | Justification |
| Starting Material Cost | High (~$98/g)[7] | Low (~$37/g for 4-bromo-2-nitrobenzaldehyde) | Route B has a lower initial material cost. |
| Number of Steps | 1 (One-Pot) | 2+ (Quinoline formation + Fluorination) | Route A is significantly shorter and more efficient. |
| Overall Yield | High (Typically 70-90% for domino reactions) | Low (High yield for step 1, but late-stage fluorination is often <30%) | The strategic incorporation of fluorine from the start preserves overall yield. |
| Reagent & Catalyst Cost | Standard (Iron, Acetic Acid) | High (Requires specialized, expensive fluorinating agents for the second step) | The total reagent cost for Route B is likely higher. |
| Purification Complexity | Moderate (Standard chromatography) | High (Separation of isomers and unreacted material from the fluorination step) | Route A leads to a cleaner, more predictable product profile. |
| Time & Labor | Low | High | The multi-step nature and difficult purification of Route B increase labor costs. |
| Predictability/Scalability | High | Low | Domino reactions are generally reliable; late-stage fluorination can be unpredictable. |
| Final Cost-Effectiveness | High | Low | The high yield and efficiency of Route A outweigh the initial material cost for accessing the specific fluorinated target. |
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for the domino nitro reduction-Friedländer synthesis.[11]
Protocol 1: Synthesis of Ethyl 7-bromo-6-fluoro-2-methylquinoline-3-carboxylate (Route A)
-
Materials:
-
4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 mmol, 248 mg)
-
Ethyl acetoacetate (3.0 mmol, 390 mg, 383 µL)
-
Iron powder, <100 mesh (4.0 mmol, 223 mg)
-
Glacial Acetic Acid (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 mmol) and glacial acetic acid (10 mL).
-
Add ethyl acetoacetate (3.0 mmol) to the solution under a nitrogen atmosphere.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Add the iron powder in four small portions over 20 minutes. An exotherm may be observed.
-
Maintain the reaction at 100 °C for 2 hours after the final addition of iron. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over 50 mL of ice-water.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
-
Protocol 2: Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate (Route B - Step 1)
-
Materials:
-
4-Bromo-2-nitrobenzaldehyde (1.0 mmol, 230 mg)[12]
-
Ethyl acetoacetate (3.0 mmol, 390 mg, 383 µL)
-
Iron powder, <100 mesh (4.0 mmol, 223 mg)
-
Glacial Acetic Acid (10 mL)
-
-
Procedure:
-
The procedure is identical to Protocol 1, substituting 4-Bromo-2-nitrobenzaldehyde for the fluorinated analog.
-
The resulting product after purification is the non-fluorinated quinoline analog.
-
Conclusion and Authoritative Recommendation
While the initial procurement cost of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is substantially higher than its non-fluorinated counterpart, a comprehensive cost-benefit analysis reveals its strategic value. For the synthesis of specifically functionalized molecules where the fluorine atom is a required component of the final target, using this building block is overwhelmingly advantageous.
The high cost is justified by:
-
Increased Overall Efficiency: A one-pot, high-yield reaction significantly outperforms a multi-step sequence that includes a low-yielding and unpredictable late-stage fluorination.
-
Reduced Labor and Time: Shorter synthetic routes directly translate to lower labor costs and faster project timelines.
-
Avoidance of Hazardous Chemistry: Late-stage fluorination often requires highly reactive and hazardous reagents, which can be avoided by using a pre-fluorinated building block.
-
Enhanced Predictability: The domino reaction is a reliable and scalable method, whereas late-stage functionalization can be fraught with challenges in regioselectivity and yield.
Recommendation for Senior Application Scientists: The use of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is highly recommended when the 6-fluoro-substituted quinoline core is the desired target. The higher upfront investment in the starting material is recouped through superior synthetic efficiency, higher overall yields, and reduced downstream costs associated with labor, purification, and reagent use. For exploratory synthesis where the fluorine moiety is not essential, the more economical 4-Bromo-2-nitrobenzaldehyde is a viable alternative.
References
-
Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998. [Link]
-
Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 527-547. [Link]
-
Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. The Journal of Organic Chemistry, 86(24), 18067–18080. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2015). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]
-
Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes. ACS Publications. [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]
-
Wang, B., & Li, F. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Joshi, K. C., Singh, V. K., Mehta, D. S., Sharma, R. C., & Gupta, L. (1975). Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Journal of pharmaceutical sciences, 64(8), 1428–1430. [Link]
-
Lee, S., Kim, D. Y., Lee, Y., Kim, J., & Kim, J. S. (2025). Fluorescence Emissive Fluorinated Pyrimido[5,4-h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties. The Journal of Organic Chemistry. [Link]
-
Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. The Journal of Organic Chemistry. [Link]
-
Sahoo, S., & Pal, S. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. PubMed. [Link]
-
Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Russian Chemical Reviews, 87(8), 738-756. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated dihydropyrrolo[2,1‐b]quinazolin‐9(1H)‐ones. [Link]
-
Al-dujaili, A. H. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 119, pp. 1-65). Elsevier. [Link]
-
Wang, L., He, W., & Yu, J. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters, 21(13), 5093–5097. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
S., S., & C., S. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Scientific Reports, 12(1), 21695. [Link]
-
Khan, I., Zaib, S., Batool, S., & Ibrar, A. (2020). Different catalytic approaches of Friedländer synthesis of quinolines. RSC advances, 10(52), 31198–31216. [Link]
-
CP Lab Chemicals. 4-Bromo-2-nitrobenzaldehyde, min 97%, 100 grams. [Link]
-
Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Juvekar, A. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 11(3), 285–290. [Link]
-
Dana Bioscience. 4-Bromo-5-fluoro-2-nitrobenzaldehyde 1g. [Link]
-
Orion Cientific. 4-Bromo-5-fluoro-2-nitrobenzaldehyde, Package: 10g, Laibo Chem. [Link]
-
Rossi, D., Bartolucci, S., Bedini, A., & Spampinato, S. (2024). Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. Applied Sciences, 14(15), 6747. [Link]
-
Calvino-Casilda, V., & Bañares-Muñoz, M. A. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Journal of Chemical Research, Synopses, (12), 542-543. [Link]
-
MDPI. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]
-
Gao, C. (2020). Borylated and Silylated Heterocyclic Scaffolds and Strategies for their Synthesis. eScholarship, University of California. [Link]
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Safety Operating Guide
Comprehensive Safety and Disposal Guide: 4-Bromo-5-fluoro-2-nitrobenzaldehyde
In the fast-paced environment of drug development and medicinal chemistry, 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) serves as a critical building block. Frequently utilized in the reductive cyclization synthesis of complex heterocycles like indazoles and quinazolines[1][2], this highly functionalized aromatic compound accelerates the discovery of novel therapeutics.
However, its complex molecular architecture—combining an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and multiple halogens—demands rigorous safety and disposal protocols. This guide synthesizes field-proven insights with mechanistic toxicology to provide researchers with a self-validating operational and disposal framework.
Hazard Profile & Mechanistic Toxicology
To handle chemicals safely, one must understand the causality behind their reactivity. 4-Bromo-5-fluoro-2-nitrobenzaldehyde is classified under GHS07 (Irritant)[3].
-
Skin and Eye Irritation (H315, H319): The presence of the nitro group (-NO₂) ortho to the aldehyde, combined with the inductive pull of the fluorine and bromine atoms, renders the aldehyde carbon exceptionally electrophilic. Upon contact with biological tissues, it can rapidly form Schiff bases with primary amines on skin proteins and mucous membranes, leading to acute irritation[3].
-
Respiratory Irritation (H335): As a fine powder, inhalation of the dust causes immediate mucosal irritation in the respiratory tract[3].
-
Environmental & Disposal Hazards: The carbon-halogen bonds (C-Br, C-F) mean this compound cannot be disposed of in standard waste streams. Improper incineration will release highly toxic and corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases[4].
Quantitative Data Summary
Table 1: Chemical Identity & Hazard Profile
| Property / Attribute | Detail |
| Chemical Name | 4-Bromo-5-fluoro-2-nitrobenzaldehyde |
| CAS Number | 213382-40-2 |
| Molecular Formula | C₇H₃BrFNO₃ |
| GHS Classification | GHS07 (Irritant) |
| Hazard Statements | H315 (Skin), H319 (Eye), H335 (Respiratory) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gear) |
| Waste Classification | Halogenated Organic Waste |
Operational Safety & Handling Protocols
The following step-by-step methodology ensures safe handling while maintaining the chemical integrity of the reagent.
Protocol: Standard Handling & Weighing
-
Engineering Controls: Perform all operations inside a certified chemical fume hood with a face velocity of 80–100 fpm. Causality: This prevents the inhalation of dust/fumes (P261) and mitigates the risk of respiratory irritation[1][3].
-
PPE Selection: Don double nitrile gloves, a fastened lab coat, and chemical splash goggles. Causality: Nitrile provides an excellent barrier against dry halogenated powders. If handling the compound in polar aprotic solvents (e.g., DMF, DMSO), upgrade to heavier-duty laminate gloves, as these solvents rapidly carry organic solutes through standard nitrile.
-
Static Mitigation: Use anti-static weighing boats and non-sparking spatulas. Causality: Halogenated aromatic powders can accumulate static charge, leading to sudden aerosolization during transfer.
-
Transfer & Sealing: Slowly transfer the required mass. Seal the primary container immediately.
-
Validation Step: Inspect the exterior of the sealed container and the balance pan. If any pale yellow/brown dust (characteristic of nitroaromatics) is visible, wipe it down immediately with an ethanol-dampened tissue.
-
Spill Response & Decontamination Workflow
In the event of a spill, immediate and structured action is required to prevent exposure and environmental contamination.
Fig 1: Step-by-step spill response and disposal workflow for halogenated organics.
Proper Disposal Procedures
Because of the fluorine and bromine substituents, 4-Bromo-5-fluoro-2-nitrobenzaldehyde must be segregated into halogenated waste streams[1]. Standard incineration facilities lack the alkaline scrubbers required to neutralize the hydrohalic acids generated during the combustion of this compound.
Protocol A: Liquid Waste & Glassware Decontamination
-
Initial Rinse: In a fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol)[1]. Causality: The compound is highly lipophilic; water will not effectively solubilize the residue, leading to incomplete decontamination.
-
Collection: Collect all rinsate directly into a designated, clearly labeled High-Density Polyethylene (HDPE) "Halogenated Organic Waste" container[1].
-
Secondary Wash: Wash the glassware with an alkaline laboratory detergent and warm water to neutralize any remaining trace electrophilic residues.
-
Final Rinse & Validation: Rinse with deionized water.
-
Validation Step: Visually inspect the glassware against a white background. Ensure no yellow/brown tint remains. The aqueous wash can proceed to standard aqueous waste, provided the initial organic rinses were thorough.
-
Protocol B: Solid Waste Disposal
-
Collection: Collect all contaminated consumables (weighing boats, pipette tips, spilled absorbents, and paper towels)[4].
-
Segregation: Place them in a designated solid hazardous waste bin lined with a compatible, heavy-duty poly bag.
-
Labeling: Explicitly label the container as "Solid Halogenated Organic Waste - Contains 4-Bromo-5-fluoro-2-nitrobenzaldehyde."
-
Professional Disposal: Arrange for pickup by a licensed professional waste disposal service equipped to handle halogenated organics[1][4].
Table 2: Waste Segregation & Disposal Matrix
| Waste Stream | Collection Method | Required Container | Ultimate Disposal Route |
| Liquid Rinsates | Collect acetone/ethanol washes | Sealed HDPE Jug | Licensed Professional Disposal (High-Temp Incineration with Scrubbers) |
| Solid Waste | Collect contaminated PPE/paper | Poly-lined Hazardous Bin | Licensed Professional Disposal |
| Contaminated Glassware | Triple-rinse with organic solvent | N/A (Rinsate to Liquid Waste) | Reusable after validated cleaning |
References
Sources
- 1. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]
- 2. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]
- 3. 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde [fluoromart.com]
- 4. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
